CCW16
Description
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Properties
CAS No. |
2361138-33-0 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C22H20ClNO3/c1-26-19-11-13-21(14-12-19)27-20-9-7-18(8-10-20)24(22(25)15-23)16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |
InChI Key |
DPADEQNOMBTITM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CCW16: A Covalent Approach to Targeted Protein Degradation via RNF4 Recruitment
This technical guide provides an in-depth overview of the mechanism of action of CCW16, a covalent ligand designed to recruit the E3 ubiquitin ligase RNF4 for targeted protein degradation. It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. This document details the molecular interactions, quantitative data, and experimental methodologies that underpin the function of this compound and its application in bifunctional degraders.
Core Mechanism of Action: Covalent Recruitment of RNF4
Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This is often achieved through the use of heterobifunctional molecules, or Proteolysis Targeting Chimeras (PROTACs), which consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase.[2] While a limited number of E3 ligases are commonly used in PROTAC design, there is a significant effort to expand the repertoire of recruitable E3 ligases.[2]
This compound is a cysteine-reactive small molecule that was identified through an activity-based protein profiling (ABPP) screen as a covalent ligand for the E3 ubiquitin ligase RNF4.[3] The mechanism of action of this compound as an RNF4 recruiter is multifaceted:
-
Covalent Modification of RNF4: this compound contains a chloroacetamide electrophile that forms a covalent bond with specific cysteine residues within the RING domain of RNF4.[4] Mass spectrometry analysis has identified that this compound covalently modifies the zinc-coordinating cysteines C132 and C135 of RNF4.[3]
-
Non-inhibitory Binding: Crucially, the covalent binding of this compound to RNF4 is non-functional, meaning it does not inhibit the intrinsic autoubiquitination activity of the E3 ligase.[3][5] This allows the recruited RNF4 to remain catalytically competent for ubiquitination of a target protein.
-
Application in Bifunctional Degraders: The properties of this compound make it a suitable E3 ligase recruiter for the design of PROTACs. A notable example is CCW 28-3 , a bifunctional degrader created by linking this compound to JQ1, a well-characterized inhibitor of the BET bromodomain protein family.[3][6]
-
Ternary Complex Formation and Target Degradation: CCW 28-3 facilitates the formation of a ternary complex between BRD4 (a member of the BET family) and RNF4.[5] This proximity enables RNF4 to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.[3][5] The degradation of BRD4 by CCW 28-3 has been shown to be dependent on both the proteasome and the presence of RNF4.[3][6]
Signaling Pathway of CCW 28-3 Mediated BRD4 Degradation
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its derivative, CCW 28-3.
Table 1: RNF4 Engagement
| Compound | Assay Type | Target | IC50 (µM) | Cell Line/System | Reference |
| This compound | Gel-based ABPP | RNF4 | 1.8 | Purified Protein | [3] |
| CCW 28-3 | Gel-based ABPP | RNF4 | 0.54 | Purified Protein | [3][7] |
Table 2: BRD4 Degradation by CCW 28-3
| Compound | Target Protein | Degradation Characteristics | Cell Line | Reference |
| CCW 28-3 | BRD4 | Time- and dose-responsive degradation.[3] | 231MFP breast cancer cells | [3] |
Note: While dose- and time-dependent degradation of BRD4 by CCW 28-3 has been demonstrated, specific DC50 and Dmax values from a comprehensive dose-response curve are not explicitly reported in the cited literature. The degradation was shown to be less potent and complete compared to other well-established BRD4 degraders like MZ1.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the covalent binding and determine the IC50 of ligands against RNF4.
-
Protein and Ligand Preparation:
-
Purified RNF4 protein is used.
-
Covalent ligands (e.g., this compound, CCW 28-3) are prepared in DMSO stocks.
-
A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-Rhodamine), is used for competitive binding.[8]
-
-
Assay Procedure:
-
Pre-incubate purified RNF4 protein (e.g., 0.1 µg) with varying concentrations of the covalent ligand or DMSO vehicle for 30 minutes at room temperature.[3][8]
-
Add the IA-Rhodamine probe (e.g., 100 nM) to the mixture and incubate for an additional 30-60 minutes at room temperature.[3][8]
-
Quench the reaction by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[3]
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.[3]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to RNF4 using densitometry software.[3]
-
The percentage of inhibition of probe labeling is calculated relative to the DMSO-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the ligand concentration and fitting the data to a dose-response curve.[3]
-
In Vitro RNF4 Autoubiquitination Assay
This assay is performed to determine if the covalent ligand inhibits the catalytic activity of RNF4.
-
Reaction Components:
-
Assay Procedure:
-
Pre-incubate RNF4 with the covalent ligand (e.g., this compound or CCW 28-3) or DMSO vehicle in ubiquitination assay buffer for 30 minutes at room temperature.[3]
-
Initiate the ubiquitination reaction by adding E1, E2, Flag-ubiquitin, and ATP.[3]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[3][9]
-
Stop the reaction by adding Laemmli sample buffer and boiling.[3]
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Flag or anti-RNF4 antibody to detect polyubiquitinated RNF4.[9]
-
Cell-Based Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Incubate the lysate on ice for 30 minutes.[1]
-
Clarify the lysate by centrifugation to remove cell debris.[1]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[2]
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the chemiluminescent signal using an imaging system.[1]
-
-
Data Analysis:
Covalent Docking of this compound to RNF4
This computational method is used to model the binding pose of this compound at the RNF4 active site.
-
Protein and Ligand Preparation:
-
A crystal structure of human RNF4 (e.g., PDB code 4PPE) is used.[3]
-
The protein structure is prepared using software such as Schrödinger's Maestro. This includes adding missing loops and side chains, assigning protonation states (assuming pH 7.0), and removing water molecules.[3]
-
The zinc ion coordinated by the target cysteines is typically removed for docking purposes.[3]
-
The 3D structure of this compound is prepared using a ligand preparation tool (e.g., LigPrep).[3]
-
-
Docking Procedure:
-
A covalent docking program is used (e.g., Schrödinger's covalent docking).[10]
-
The reactive cysteine residues (C132 or C135) on RNF4 are defined as the center of the binding grid.[10]
-
This compound is specified as the ligand.
-
The reaction type is defined (e.g., nucleophilic substitution).[10]
-
The docking calculation is performed to generate potential binding poses.
-
-
Analysis:
-
The resulting docked poses are analyzed to understand the interactions between this compound and the amino acid residues of RNF4.[10]
-
Experimental and Logical Workflow
The discovery and validation of this compound as an RNF4 recruiter followed a systematic workflow.
Off-Target Effects: Induction of Ferroptosis
A significant consideration in the development of this compound-based molecules is the observation of off-target effects. Recent studies have shown that this compound and PROTACs derived from it can induce ferroptosis, a form of iron-dependent regulated cell death, in an RNF4-independent manner.[11] This is attributed to the chloro-N-acetamide covalent warhead, which can react with a broad range of cellular proteins, including peroxiredoxins, leading to oxidative stress and lipid peroxidation.[11] This finding highlights the importance of thorough off-target profiling and suggests that the chloro-N-acetamide moiety may lead to undesired toxicities.
Conclusion
This compound represents a novel covalent recruiter of the E3 ligase RNF4 for targeted protein degradation. Its mechanism of action relies on the non-inhibitory, covalent modification of cysteines in the RNF4 RING domain. The bifunctional degrader CCW 28-3 demonstrates the utility of this compound in mediating the proteasomal degradation of the target protein BRD4. However, the off-target induction of ferroptosis by the chloro-N-acetamide warhead presents a challenge for its therapeutic development. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field to understand and potentially build upon this work to develop more potent and selective RNF4-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
Discovery and Initial Characterization of CCW16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of the covalent ligand CCW16. Initially identified as a recruiter for the RNF4 E3 ligase, subsequent research has revealed its broader biological activities, including the induction of ferroptosis. This guide details the quantitative data associated with this compound and its derivatives, outlines the key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a cysteine-reactive covalent ligand discovered through an activity-based protein profiling (ABPP) screen aimed at identifying novel recruiters for E3 ubiquitin ligases.[1] The initial focus of its characterization was on its ability to engage the E3 ligase RNF4 and facilitate the degradation of target proteins when incorporated into a proteolysis-targeting chimera (PROTAC). The resultant PROTAC, CCW28-3, which links this compound to the BET bromodomain inhibitor JQ1, demonstrated the potential of this scaffold for targeted protein degradation.[1] However, further studies revealed that this compound is not selective for RNF4 and interacts with a wide range of cysteine-containing proteins, leading to an RNF4-independent induction of ferroptosis.[2][3] This guide synthesizes the key findings from the initial discovery to the elucidation of its off-target effects.
Data Presentation
Quantitative Ligand-Target Engagement
The potency of this compound and its derivative, CCW28-3, in engaging RNF4 was determined using a competitive gel-based activity-based protein profiling (ABPP) assay.
| Compound | Target | IC50 (μM) |
| This compound | RNF4 | 1.8[1] |
| CCW28-3 | RNF4 | 0.54[1] |
Targeted Protein Degradation
CCW28-3 was shown to induce the degradation of the BET bromodomain protein BRD4 in 231MFP breast cancer cells in a time- and dose-dependent manner.[1] While specific DC50 and Dmax values are not available in the primary literature, the degradation was confirmed to be dependent on the proteasome.
Off-Target Profile and Ferroptosis Induction
Subsequent proteomic analyses revealed that this compound is a non-selective covalent ligand, binding to a large number of cysteine-containing proteins, with members of the peroxiredoxin family being notable off-targets.[3] This broad reactivity is associated with the induction of ferroptosis, an iron-dependent form of programmed cell death. Key markers of ferroptosis observed upon treatment with this compound include the upregulation of heme oxygenase-1 (HMOX1) and an increase in lipid peroxidation.[2][3]
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for IC50 Determination
This protocol was utilized to determine the potency of this compound and its analogues for RNF4.
-
Protein Incubation: Recombinant human RNF4 protein is pre-incubated with varying concentrations of the covalent ligand (e.g., this compound) for 30 minutes at room temperature to allow for covalent modification.
-
Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-ligand mixture and incubated for 1 hour. This probe labels the remaining accessible cysteine residues on RNF4.
-
SDS-PAGE: The protein samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.
-
In-Gel Fluorescence Scanning: The gel is visualized using a fluorescence scanner to detect the signal from the IA-rhodamine probe.
-
Quantification: The fluorescence intensity of the RNF4 band at each ligand concentration is quantified using densitometry. The IC50 value is calculated as the concentration of the ligand that results in a 50% reduction in the fluorescent signal compared to the vehicle control.[1]
Western Blotting for BRD4 Degradation
This method was employed to assess the degradation of BRD4 in cells treated with CCW28-3.
-
Cell Treatment: 231MFP breast cancer cells are treated with varying concentrations of CCW28-3 or vehicle (DMSO) for a specified duration (e.g., 3 hours).[1]
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A primary antibody against a loading control protein (e.g., GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: The intensity of the BRD4 band is normalized to the loading control to determine the extent of degradation.
Lipid Peroxidation Assay
This assay is used to measure the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.
-
Cell Treatment: Cells (e.g., acute myeloid leukemia cells) are treated with this compound or a vehicle control for a specified time.
-
Staining: The cells are stained with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591. This dye is lipophilic and incorporates into cellular membranes. In its reduced state, it fluoresces red, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.
-
Analysis: The shift in fluorescence is quantified using flow cytometry or fluorescence microscopy. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.[4]
Quantification of HMOX1 Expression
The upregulation of HMOX1 is another hallmark of ferroptosis. Its expression can be measured at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from cells treated with this compound or a vehicle control.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for HMOX1 and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative expression of HMOX1 is calculated using the delta-delta Ct method, normalized to the reference gene.
-
-
Western Blotting:
-
The protocol is similar to the one described for BRD4 degradation (Section 3.2), but a primary antibody specific for HMOX1 is used.
-
Visualizations
Discovery and Initial Workflow for this compound
Caption: Workflow for the discovery and initial characterization of this compound.
Proposed Mechanism of Action for CCW28-3
Caption: CCW28-3 facilitates the degradation of BRD4 via the proteasome.
RNF4-Independent Ferroptosis Pathway of this compound
Caption: this compound induces ferroptosis through off-target engagement.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of CCW16: From Targeted Protein Degradation to Ferroptosis Induction in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
CCW16, a molecule initially identified as a cysteine-reactive covalent ligand for the E3 ubiquitin ligase RNF4, has emerged as a potent inducer of ferroptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-induced ferroptosis. While developed for its role in proteolysis-targeting chimeras (PROTACs), the intrinsic chemical properties of this compound's chloro-N-acetamide warhead confer a secondary, potent activity: the initiation of iron-dependent, non-apoptotic cell death. This document collates key quantitative data, details essential experimental protocols, and presents visual diagrams of the underlying molecular interactions to serve as a critical resource for researchers in oncology and drug development.
Introduction: The Emergence of this compound-Induced Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Unlike apoptosis, it is not dependent on caspase activity and presents a unique therapeutic avenue, particularly for cancer cells resistant to traditional cell death pathways.[1] this compound was originally developed as a covalent ligand to recruit the E3 ubiquitin ligase RNF4 for targeted protein degradation applications.[2] However, subsequent research revealed that this compound and its derivatives induce profound cytotoxicity through a mechanism independent of RNF4 degradation.[2] This off-target effect was identified as ferroptosis, triggered by the molecule's reactive chloro-N-acetamide electrophile.[2] This guide delves into the pivotal study by Gotthardt, Weckesser, et al., which elucidated this novel function of this compound, providing the foundational data and protocols for its study as a ferroptosis inducer.[2]
Core Mechanism of Action
The primary mechanism by which this compound induces ferroptosis is through its broad reactivity with cellular cysteine residues.[2] The chloro-N-acetamide group acts as an electrophile, forming covalent bonds with numerous proteins.[2] This non-selective binding has critical downstream consequences that converge on the induction of oxidative stress and lipid peroxidation.
Key molecular events include:
-
Broad Cysteine Reactivity: this compound does not selectively bind to its intended target, RNF4, in a cellular context. Instead, it covalently modifies a wide range of proteins, including the peroxiredoxin family of antioxidant enzymes.[2]
-
Inhibition of Antioxidant Systems: By binding to peroxiredoxins and other cysteine-containing antioxidant proteins, this compound compromises the cell's ability to neutralize reactive oxygen species (ROS).
-
Induction of Oxidative Stress: The impairment of antioxidant defenses leads to a buildup of ROS, creating a state of significant oxidative stress.
-
Lipid Peroxidation: Elevated ROS levels, in the presence of labile iron, drive the peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis.
-
Upregulation of Ferroptosis Markers: Treatment with this compound leads to the increased expression of key ferroptosis markers, such as heme oxygenase-1 (HMOX1).[2]
-
RNF4-Independent Cell Death: The ferroptotic cell death induced by this compound is not dependent on its engagement with or degradation of RNF4.[2]
This cascade of events culminates in overwhelming membrane damage and cell death, which can be rescued by the ferroptosis inhibitor, ferrostatin-1.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Gotthardt, Weckesser, et al., demonstrating the ferroptotic activity of this compound and its derivatives in the OCI-AML2 acute myeloid leukemia cell line.
Table 1: Cell Viability (IC50) of this compound and Related Compounds
| Compound | IC50 in OCI-AML2 Cells (µM) |
|---|---|
| This compound | ~2.5 |
| This compound-based PROTAC 1a | ~1.5 |
| This compound-based PROTAC 1b | ~1.0 |
| RSL3 (Positive Control) | ~0.1 |
Data represents the concentration required to inhibit cell growth by 50% after a 72-hour treatment period, as determined by a CellTiter-Glo (CTG) assay.
Table 2: Induction of Lipid Peroxidation
| Treatment (Concentration) | Relative Lipid Peroxidation (Fold Change vs. DMSO) |
|---|---|
| DMSO (Control) | 1.0 |
| This compound (5 µM) | ~3.5 |
| This compound-based PROTAC 1b (5 µM) | ~4.0 |
| RSL3 (1 µM) | ~5.0 |
Lipid peroxidation was quantified using the C11-BODIPY(581/591) assay after 24 hours of treatment. Data represents the mean fluorescence intensity ratio.
Table 3: Rescue of Cell Viability with Ferroptosis Inhibitor
| Treatment | Cell Viability (% of DMSO Control) |
|---|---|
| This compound (5 µM) | ~20% |
| This compound (5 µM) + Ferrostatin-1 (2 µM) | ~85% |
| RSL3 (1 µM) | ~15% |
| RSL3 (1 µM) + Ferrostatin-1 (2 µM) | ~90% |
Cell viability was measured after 72 hours. Ferrostatin-1 was added as a pretreatment to assess its ability to rescue cells from compound-induced death.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize this compound-induced ferroptosis, based on the protocols described by Gotthardt, Weckesser, et al.
Cell Culture
-
Cell Line: OCI-AML2 (human acute myeloid leukemia)
-
Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CellTiter-Glo)
-
Cell Seeding: Seed OCI-AML2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of media.
-
Compound Treatment: Add serially diluted concentrations of this compound, PROTACs, or control compounds (e.g., RSL3, DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader (e.g., Tecan Spark).
-
Analysis: Normalize the data to DMSO-treated control wells and calculate IC50 values using a non-linear dose-response curve fit in appropriate software (e.g., GraphPad Prism).
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
-
Cell Seeding: Seed OCI-AML2 cells in a 6-well plate at a density of 5 x 10^5 cells per well.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or control compounds for 24 hours.
-
Probe Staining:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 500 µL of PBS containing 2 µM C11-BODIPY™ 581/591 dye.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry:
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend in 300 µL of FACS buffer (PBS with 1% FBS).
-
Analyze the cells on a flow cytometer (e.g., BD LSRFortessa). The oxidized C11-BODIPY probe is detected in the green channel (FITC), and the reduced form is detected in the red channel (PE-Texas Red).
-
-
Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity.
Western Blotting for HMOX1 Expression
-
Cell Lysis: Treat OCI-AML2 cells with this compound or controls for 24 hours. Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HMOX1 (e.g., rabbit anti-HMOX1) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-GAPDH) as well.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and processes involved in this compound-induced ferroptosis.
Caption: Signaling pathway of this compound-induced ferroptosis.
References
Unraveling the RNF4-Independent Activities of CCW16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCW16, initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, has demonstrated significant biological activity independent of its intended target. Emerging research reveals that the potent cellular effects of this compound are not mediated by the degradation of RNF4 but rather through the induction of ferroptotic cell death. This is attributed to the high reactivity of its chloro-N-acetamide electrophile, which leads to covalent modification of a broad spectrum of cellular proteins containing accessible cysteine residues, most notably peroxiredoxins. This technical guide provides an in-depth analysis of the RNF4-independent effects of this compound, detailing the underlying molecular mechanisms, experimental methodologies to assess its activity, and the quantitative data supporting these off-target effects.
Introduction: The Dual Nature of this compound
RNF4 is a SUMO-targeted ubiquitin E3 ligase that plays a crucial role in maintaining genome and proteome integrity by recognizing and ubiquitinating poly-SUMOylated proteins, targeting them for proteasomal degradation or altering their function.[1][2] Its involvement in critical cellular processes, including the DNA damage response, has positioned it as a potential therapeutic target in oncology.[3][4]
This compound was developed as a covalent ligand intended to recruit RNF4 for targeted protein degradation applications, such as in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] However, subsequent investigations have revealed a more complex and promiscuous mechanism of action. While this compound does bind to recombinant RNF4 in vitro, it fails to induce its degradation within a cellular context.[1][7] Instead, this compound and its derivatives trigger a potent, RNF4-independent cell death pathway identified as ferroptosis.[1][7] This off-target activity is a consequence of the reactive chloro-N-acetamide moiety, which covalently modifies numerous cellular proteins, leading to oxidative stress and lipid peroxidation.[7]
This guide will dissect the RNF4-independent activities of this compound, providing a comprehensive resource for researchers investigating its mechanism of action and for drug development professionals considering the implications of such off-target effects.
RNF4-Independent Mechanism of Action: Induction of Ferroptosis
The primary RNF4-independent effect of this compound is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This process is initiated by the broad reactivity of the chloro-N-acetamide group present in this compound.
Covalent Targeting of a Broad Spectrum of Cellular Proteins
In a cellular environment, biotin-labeled this compound has been shown to covalently bind to a large number of proteins.[7] Mass spectrometry analysis of cell lysates treated with biotin-CCW16 revealed the enrichment of approximately 1200 proteins compared to a biotin-only control.[7] This widespread reactivity highlights the promiscuous nature of the this compound electrophile.
Inhibition of Peroxiredoxins and Induction of Oxidative Stress
Among the numerous targets of this compound are members of the peroxiredoxin family.[1][7] Peroxiredoxins are critical antioxidant enzymes that play a key role in detoxifying reactive oxygen species (ROS). Covalent modification and inhibition of peroxiredoxins by this compound leads to an accumulation of ROS, creating a state of oxidative stress.
Upregulation of Ferroptosis Markers
The induction of oxidative stress by this compound triggers a cellular response characteristic of ferroptosis. Key markers of this pathway are upregulated upon treatment with this compound, independent of RNF4 status.[7]
-
Heme Oxygenase-1 (HMOX1): A well-established marker of oxidative stress and ferroptosis, HMOX1 expression is drastically induced in cells treated with this compound.[7] This upregulation is observed in both wild-type and RNF4 knockout cells, confirming the RNF4-independent nature of this effect.[7]
-
Lipid Peroxidation: this compound treatment leads to an increase in lipid peroxidation, a hallmark of ferroptosis.[7]
-
NRF2 Activation: The transcription factor NRF2, a master regulator of the antioxidant response, is activated in response to the oxidative stress induced by this compound.[7]
The signaling pathway for this compound-induced ferroptosis can be visualized as follows:
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the interaction of this compound with RNF4 and its cellular effects.
Table 1: In Vitro Binding of this compound to RNF4
| Parameter | Value | Reference |
| IC50 vs. IA-rhodamine labeling of RNF4 | 1.8 µM | [5][6] |
Table 2: Cellular Effects of this compound and Derivatives
| Cell Line | Compound | Effect | Observation | Reference |
| HeLa | biotin-CCW16 | Broad Covalent Binding | ~1200 proteins significantly enriched | [7] |
| HeLa | This compound, PROTAC 1a, PROTAC 2c | Induction of Ferroptosis Marker | Drastic induction of HMOX1 | [7] |
| HeLa (RNF4 KO) | This compound, this compound-based PROTACs | RNF4-Independent HMOX1 Upregulation | HMOX1 upregulation persists | [7] |
| 231MFP Breast Cancer Cells | CCW 28-3 (this compound-JQ1 PROTAC) | BRD4 Degradation | Time and dose-responsive degradation of BRD4 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the RNF4-independent effects of this compound.
Cell Viability and Ferroptosis Assays
-
Objective: To assess the cytotoxic effects of this compound and determine the mechanism of cell death.
-
Methodology:
-
Seed cells (e.g., HeLa, AML cell lines) in 96-well plates.
-
Treat cells with a dose range of this compound or its derivatives for a specified time course (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
To confirm ferroptosis, co-treat cells with known inhibitors of ferroptosis (e.g., ferrostatin-1, liproxstatin-1) and assess for rescue of cell viability.
-
Measure lipid peroxidation using a fluorescent probe such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific) followed by flow cytometry analysis.
-
Identification of this compound Covalent Targets by Mass Spectrometry
-
Objective: To identify the cellular proteins that are covalently modified by this compound.
-
Methodology:
-
Synthesize a biotinylated version of this compound (biotin-CCW16).
-
Lyse cells (e.g., HeLa) and incubate the lysate with biotin-CCW16 or biotin (B1667282) alone (as a control).
-
Perform a streptavidin pulldown to enrich for biotin-labeled proteins.
-
Elute the bound proteins and prepare them for mass spectrometry analysis (e.g., in-solution trypsin digestion).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins in the biotin-CCW16 sample relative to the biotin control.
-
The workflow for identifying this compound targets is illustrated below:
Immunoblotting for Ferroptosis Markers
-
Objective: To quantify the expression levels of key proteins involved in the ferroptosis pathway.
-
Methodology:
-
Treat cells with this compound, its derivatives, or vehicle control for the desired time.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HMOX1, NRF2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Logical Relationships and Implications
The investigation into this compound has revealed a critical logical relationship between its chemical properties and its biological effects, which has significant implications for drug development.
The key takeaway is that the presence of the highly reactive chloro-N-acetamide group in this compound, while enabling covalent binding to RNF4 in vitro, leads to widespread off-target engagement in the complex cellular environment. This promiscuity results in a dominant phenotype—ferroptosis—that is independent of RNF4.
Implications for Drug Development:
-
Caution with Reactive Electrophiles: The case of this compound serves as a cautionary tale for the use of highly reactive electrophiles in ligand design, particularly for targeted protein degradation. The potential for broad off-target effects can mask the intended biological activity and lead to unintended toxicity.
-
Thorough Off-Target Profiling: It is imperative to conduct comprehensive off-target profiling for any new chemical entity, especially those containing reactive moieties. The proteomics workflow described above is a powerful tool for such an assessment.
-
RNF4 as a Target: While this compound proved to be an unsuitable tool for targeting RNF4 via degradation, the validation of RNF4 as a vulnerability in certain cancers, such as AML, remains.[1][2] The development of more specific RNF4-targeting ligands is a valid and ongoing area of research.
Conclusion
This compound, despite its initial promise as a specific RNF4 ligand, is now understood to be a potent inducer of ferroptosis through an RNF4-independent mechanism. Its broad reactivity with cellular proteins containing accessible cysteines, driven by its chloro-N-acetamide group, leads to oxidative stress and lipid peroxidation. This guide has provided a detailed overview of these off-target effects, including the underlying signaling pathways, quantitative data, and essential experimental protocols for their investigation. A thorough understanding of the RNF4-independent activities of this compound is crucial for interpreting experimental data and for guiding the future design of targeted therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUMO-targeted ubiquitin E3 ligase RNF4 is required for the response of human cells to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
Understanding the selectivity profile of CCW16
An In-Depth Technical Guide to the Selectivity Profile of CCW16
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cysteine-reactive covalent ligand initially identified as a recruiter for the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase. It has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), such as CCW28-3, for targeted protein degradation. However, extensive studies have revealed a non-selective binding profile, with this compound reacting with a multitude of cysteine-containing proteins. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its engagement with its intended target and significant off-target interactions. It includes quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a crucial resource for researchers in the field of chemical biology and drug discovery.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with PROTACs offering a mechanism to eliminate disease-causing proteins. The efficacy and safety of PROTACs are critically dependent on the selectivity of their constituent ligands. This compound was developed as a covalent warhead to recruit the RNF4 E3 ligase. While it demonstrated the ability to be incorporated into functional PROTACs for degrading specific targets like BRD4, subsequent research has highlighted its promiscuous reactivity with numerous cellular proteins. This lack of selectivity can lead to off-target effects and cellular toxicities, such as the induction of an RNF4-independent ferroptotic cell death pathway. Understanding the detailed selectivity profile of this compound is therefore paramount for its application in research and the development of more refined chemical probes.
Quantitative Selectivity Data
The interaction of this compound with its intended target, RNF4, and its broader cellular interactome has been quantitatively assessed using various biochemical and proteomic techniques.
| Target | Reported IC50 | Assay Type | Notes |
| RNF4 | 1.8 µM[1] | Gel-based Activity-Based Protein Profiling (ABPP) | Initial identification of this compound as an RNF4 binder. |
| RNF4 (via CCW28-3) | 0.54 µM | Gel-based Activity-Based Protein Profiling (ABPP) | CCW28-3 is a PROTAC linking this compound to a JQ1 derivative. |
Cellular Target Engagement:
In a cellular context, this compound has been shown to be highly reactive, covalently binding to a large number of proteins. A study utilizing biotin-tagged this compound for pulldown experiments followed by mass spectrometry in HeLa cell lysates revealed that approximately 2,000 proteins were significantly enriched.[2] Among these, 30 proteins were identified with specific cysteine residues covalently modified by this compound.[2] This demonstrates the broad off-target profile of the compound.
Key Off-Target Families:
-
Peroxiredoxins: Members of the peroxiredoxin family have been identified as prominent off-targets of this compound.[2][3] This interaction is believed to contribute to the observed induction of ferroptosis.
-
Other Cysteine-Containing Proteins: The high reactivity of the electrophilic warhead in this compound leads to covalent modification of accessible cysteines in a large number of diverse cellular proteins.[2][3]
RNF4 Binding Sites:
Initial covalent docking studies suggested that this compound binds to the zinc-coordinating cysteines C132 and C135 in the RING domain of RNF4.[1][4] However, subsequent experimental evidence from cellular extracts indicates that this compound actually modifies cysteines C51 and C91, which are located in an unstructured region of RNF4, not within the catalytically critical RING domain.[3] This finding is crucial for interpreting the functional consequences of this compound binding to RNF4.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency of covalent inhibitors by measuring their ability to compete with a fluorescently labeled probe for binding to the target protein.
Materials:
-
Recombinant RNF4 protein
-
This compound or its analogs
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Densitometry software
Procedure:
-
Pre-incubate purified recombinant RNF4 protein with varying concentrations of this compound for 30 minutes at room temperature to allow for covalent modification.
-
Add the cysteine-reactive fluorescent probe, IA-rhodamine, to the mixture and incubate for 1 hour at room temperature. The probe will label the remaining accessible cysteine residues on RNF4.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the RNF4 bands using densitometry software.
-
Calculate the IC50 value by plotting the percentage of inhibition of probe labeling against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular Pulldown with Biotin-CCW16 and Mass Spectrometry
This protocol is used to identify the cellular targets of this compound.
Materials:
-
HeLa cells
-
Biotin-CCW16 conjugate
-
Biotin (B1667282) (as a control)
-
Lysis buffer
-
Streptavidin-coated beads
-
Mass spectrometer
Procedure:
-
Treat HeLa cell lysates with either biotin-CCW16 or biotin alone (as a negative control) and incubate to allow for covalent labeling of target proteins.
-
Perform a pulldown of biotin-labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins in the biotin-CCW16 sample compared to the biotin control to determine the off-target profile of this compound.
Covalent Docking using Schrödinger
This computational method is used to predict the binding mode of a covalent ligand to its target protein.
Software:
-
Schrödinger Maestro
-
Glide
-
Prime
Procedure:
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., RNF4, PDB: 4PPE).
-
Use the Protein Preparation Wizard in Maestro to preprocess the structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen-bonding network.
-
Remove any co-crystallized ligands and water molecules that are not involved in binding.
-
-
Ligand Preparation:
-
Prepare the 3D structure of the covalent ligand (this compound) using LigPrep. This step generates low-energy conformers and correct ionization states.
-
-
Covalent Docking Setup:
-
In the Covalent Docking panel, specify the receptor grid by selecting the binding site on the protein.
-
Define the covalent reaction by selecting the reactive residue on the protein (e.g., a cysteine) and the reactive atom on the ligand (the electrophilic warhead).
-
Choose the appropriate reaction type (e.g., nucleophilic substitution).
-
-
Run Docking:
-
Execute the covalent docking job. The software will first perform a non-covalent docking of the ligand to position it favorably in the active site.
-
It will then model the covalent bond formation and refine the geometry of the resulting complex.
-
-
Analysis:
-
Analyze the resulting poses to understand the binding interactions, including the covalent bond and non-covalent interactions such as hydrogen bonds and hydrophobic contacts.
-
Visualizations
Targeted Protein Degradation Pathway```dot
Caption: Experimental workflow for identifying the cellular targets of this compound.
Conclusion
This compound serves as a noteworthy case study in the development of covalent ligands for targeted protein degradation. While it successfully led to the creation of a functional PROTAC, its utility is significantly hampered by its broad, non-selective reactivity with a large number of cellular proteins. This promiscuity underscores the critical importance of thorough selectivity profiling in the early stages of drug discovery. The off-target engagement of this compound, particularly with proteins like peroxiredoxins, can trigger unintended biological consequences such as ferroptosis, which may confound experimental results and pose safety concerns. Future efforts in designing E3 ligase recruiters should prioritize the development of more selective covalent warheads to minimize off-target effects and enhance the therapeutic potential of the resulting protein degraders. This in-depth guide provides the necessary technical information for researchers to understand the selectivity profile of this compound and to inform the design of next-generation chemical probes.
References
CCW16 as a Tool for Chemical Biology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCW16 is a cysteine-reactive covalent ligand that has emerged as a tool in chemical biology, albeit with a nuanced application profile. Initially identified as a ligand for the E3 ubiquitin ligase RNF4, subsequent research has revealed its character as a non-selective agent that interacts with a broad range of cysteine-containing proteins. This promiscuity has limited its utility as a specific RNF4 recruiter for targeted protein degradation. However, a significant and compelling activity of this compound is its ability to induce ferroptosis, a form of regulated cell death, in an RNF4-independent manner. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization and use, and visualizations of its mechanism of action and associated experimental workflows.
Introduction to this compound
This compound is a small molecule characterized by a chloroacetamide warhead, which enables it to form covalent bonds with cysteine residues on proteins. Originally discovered through activity-based protein profiling (ABPP), it was highlighted for its potential to engage the E3 ubiquitin ligase RNF4.[1] This property suggested its use as a recruiter for Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific proteins.[1][2]
However, extensive studies have demonstrated that this compound exhibits high reactivity, leading to covalent binding with a multitude of cellular proteins, including the highly abundant peroxiredoxin family.[3] This lack of selectivity has been a significant hurdle in the development of RNF4-specific PROTACs. Instead, the primary phenotype observed upon cellular treatment with this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death driven by lipid peroxidation.[3] This guide will delve into both the intended and observed activities of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and its derivatives.
Table 1: In Vitro Potency of this compound and its PROTAC Derivative CCW28-3 against RNF4
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | RNF4 | Gel-based ABPP | 1.8 | [1] |
| CCW28-3 | RNF4 | Gel-based ABPP | 0.54 | [1] |
Table 2: Off-Target Profile of this compound-alkyne Probe (CCW36) in 231MFP Cells
Note: This data was generated using a competitive TMT-based quantitative proteomic profiling of proteins enriched by a this compound-derived alkyne probe (CCW36) and competed with this compound. A comprehensive quantitative off-target list for this compound itself is not currently available in the public domain.
| Off-Target Protein | Overlapping with isoTOP-ABPP Data | Reference |
| SCP2 | Yes | [1] |
| Off-Target 2 | No | [1] |
| Off-Target 3 | No | [1] |
| Off-Target 4 | No | [1] |
| Off-Target 5 | No | [1] |
| Off-Target 6 | No | [1] |
| Off-Target 7 | No | [1] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of inducing cell death is through the ferroptosis pathway, independent of its interaction with RNF4. This is proposed to occur through its covalent modification of multiple cysteine-containing proteins, particularly those involved in antioxidant defense, such as peroxiredoxins.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement
This protocol is used to determine the in vitro potency of this compound against RNF4 by measuring the inhibition of a fluorescently labeled broad-spectrum cysteine probe.
Materials:
-
Recombinant human RNF4 protein
-
This compound
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
Phosphate-buffered saline (PBS)
-
DMSO
-
4x Laemmli SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, dilute recombinant RNF4 protein to a final concentration of 0.25 µg in 50 µL of PBS.
-
Add 1 µL of this compound stock solution at various concentrations (or DMSO as a vehicle control) to the RNF4 solution.
-
Incubate for 30 minutes at room temperature to allow for covalent binding.
-
Add IA-rhodamine probe to a final concentration of 250 nM.
-
Incubate for 1 hour at room temperature in the dark.
-
Stop the reaction by adding 20 µL of 4x Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner.
-
Quantify the band intensity to determine the concentration at which this compound inhibits 50% of IA-rhodamine binding (IC50).
TMT-Based Quantitative Proteomics for Off-Target Profiling
This protocol outlines a workflow to identify the off-targets of this compound in a cellular context using Tandem Mass Tag (TMT) labeling for quantitative mass spectrometry.
Procedure:
-
Culture cells (e.g., 231MFP) to ~80% confluency.
-
Treat cells with a this compound-derived alkyne probe in the presence or absence of excess this compound as a competitor. A DMSO control should also be included.
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Pool the labeled peptide samples.
-
Fractionate the pooled peptides using high-pH reversed-phase chromatography.
-
Analyze the fractions by LC-MS/MS.
-
Process the raw data to identify and quantify proteins. Proteins that show reduced labeling in the presence of the this compound competitor are considered off-targets.
Cell Viability Assay for Ferroptosis Assessment
This protocol describes how to measure the effect of this compound on cell viability and confirm that cell death occurs via ferroptosis.
Materials:
-
Cancer cell line of interest (e.g., AML cells)
-
This compound
-
Ferrostatin-1 (a ferroptosis inhibitor)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat a subset of wells with Ferrostatin-1 for 1 hour.
-
Treat the cells with a dilution series of this compound (and a DMSO control).
-
Incubate for the desired time period (e.g., 24-72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the DMSO control. A rescue of cell viability in the presence of Ferrostatin-1 indicates that this compound-induced cell death is mediated by ferroptosis.
Conclusion
This compound is a valuable research tool with a dual personality. While its initial promise as a selective RNF4 ligand for targeted protein degradation has been hampered by its broad reactivity, its potent ability to induce ferroptosis has opened new avenues for its application in cancer biology and the study of this unique cell death pathway. Researchers utilizing this compound should be cognizant of its non-selective nature and employ appropriate controls and orthogonal approaches to validate their findings. This guide provides the foundational knowledge and experimental frameworks to effectively harness the capabilities of this compound in chemical biology research.
References
- 1. Peroxiredoxins wear many hats: Factors that fashion their peroxide sensing personalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput and Deep-proteome Profiling by 16-plex Tandem Mass Tag Labeling Coupled with Two-dimensional Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for CCW16 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of CCW16, a covalent ligand for the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[1][2] this compound serves as a critical component for recruiting RNF4 to the POI, leading to its ubiquitination and subsequent degradation.[3][4][5] These protocols are designed to guide researchers through the synthesis, purification, characterization, and cellular evaluation of this compound-based PROTACs.
Introduction to this compound and RNF4-based PROTACs
This compound is a chloroacetamide-containing small molecule that covalently binds to cysteine residues within the RNF4 E3 ligase, acting as a recruiter for this enzyme in targeted protein degradation applications.[3][4][5][6] RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in various cellular processes, including the DNA damage response and protein quality control, by ubiquitinating SUMOylated proteins and targeting them for proteasomal degradation.[7][8][9][10]
A PROTAC synthesized using this compound will consist of three key components:
-
This compound: The E3 ligase-recruiting ligand.
-
A Linker: A chemical moiety that connects this compound to the POI ligand. The linker's length and composition are critical for optimal ternary complex formation and degradation efficiency.[11][12][13][14]
-
A POI Ligand: A molecule that specifically binds to the target protein intended for degradation.
The general mechanism of action for a this compound-based PROTAC involves the formation of a ternary complex between the PROTAC, RNF4, and the POI. This proximity induces RNF4-mediated polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][15]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a representative this compound-based PROTAC, CCW28-3, which targets the BRD4 protein for degradation using the BRD4 inhibitor JQ1 as the POI ligand.[3][5][16]
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound | RNF4 | Competitive ABPP (IC50) | 1.8 µM | [4] |
| CCW28-3 (JQ1-Linker-CCW16) | BRD4 | Degradation (DC50) | < 1 µM (in 231MFP cells) | [3] |
| CCW28-3 (JQ1-Linker-CCW16) | BRD4 | Degradation (Dmax) | > 90% (at 1 µM) | [3] |
| ARD-69 (AR degrader) | Androgen Receptor | Degradation (DC50) | 0.76 nM - 10.4 nM (in various cell lines) | [17] |
| RC-3 (BTK degrader) | BTK | Degradation (DC50) | < 10 nM | [13] |
| Degrader 9 (AR degrader) | Androgen Receptor | Degradation (DC50) | 5.2 µM (in LNCaP cells) | [17] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.[13][17][18]
Experimental Protocols
Protocol 1: General Synthesis of a this compound-based PROTAC
This protocol describes a generalized approach for synthesizing a this compound-based PROTAC. The specific details of the linker and POI ligand will necessitate adjustments to the procedure. Two common linker strategies are presented: amide bond formation and "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).[12][19][]
Materials:
-
This compound or a derivative with a functional group for linker attachment (e.g., an amine or carboxylic acid).
-
A suitable linker with complementary functional groups (e.g., a dicarboxylic acid for amide coupling or an azide (B81097)/alkyne for click chemistry).
-
A POI ligand functionalized with a reactive group for linker conjugation.
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), sodium ascorbate (B8700270).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), water.
-
Trifluoroacetic acid (TFA) for deprotection steps if Boc-protected amines are used.
-
Saturated sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
HPLC-grade solvents for purification.
Procedure:
Part A: Synthesis of Linker-CCW16 Intermediate (Amide Coupling Example)
-
Dissolve this compound (1 equivalent) and a bifunctional linker with a carboxylic acid group (e.g., a Boc-protected amino-PEG-acid, 1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected Linker-CCW16 intermediate.
-
To deprotect the amine, dissolve the intermediate in a solution of TFA in DCM (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized Linker-CCW16 intermediate.
Part B: Conjugation of Linker-CCW16 to POI Ligand (Amide Coupling Example)
-
Dissolve the amine-functionalized Linker-CCW16 intermediate (1 equivalent) and the POI ligand bearing a carboxylic acid group (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Part A, step 5.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).[21][22][23]
Alternative Part B: Conjugation via Click Chemistry
-
If using click chemistry, one intermediate (e.g., Linker-CCW16) should possess an azide group and the other (e.g., functionalized POI ligand) an alkyne group.
-
Dissolve the azide- and alkyne-containing intermediates (1 equivalent each) in a mixture of t-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.3 equivalents) and copper(II) sulfate (0.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Purification and Characterization of the Final PROTAC
Purification:
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or a mixture of ACN/water).
-
Purify the compound using a preparative reverse-phase HPLC system with a C18 column.[21][23]
-
Use a gradient of water and acetonitrile, both typically containing 0.1% TFA or formic acid, as the mobile phase.[21]
-
Collect fractions containing the desired product based on UV absorbance.
-
Combine the pure fractions and lyophilize to obtain the final product as a powder.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) to verify its elemental composition.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.[]
Protocol 3: Cellular Evaluation of PROTAC Activity
Western Blotting for Protein Degradation:
-
Cell Culture and Treatment: Plate the desired cell line in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound-based PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27][28]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[13][17][29]
Visualizations
Signaling Pathway Diagram
References
- 1. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal-to-zygotic transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 3. biorxiv.org [biorxiv.org]
- 4. uniprot.org [uniprot.org]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNF4-A Paradigm for SUMOylation-Mediated Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNF4 mediated degradation of PDHA1 promotes colorectal cancer metabolism and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action [pubmed.ncbi.nlm.nih.gov]
- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 21. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lifesensors.com [lifesensors.com]
Application Notes and Protocols: Designing a CCW16-Based PROTAC for a Specific Target
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation with CCW16-based PROTACs
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7][8]
By simultaneously binding the POI and an E3 ligase, a PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which induces the ubiquitination of the POI.[4][5] This polyubiquitination marks the POI for degradation by the cell's native waste disposal system, the 26S proteasome.[4] Because the PROTAC molecule itself is not degraded, it can act catalytically to degrade multiple copies of the target protein.[5]
While most PROTACs in development recruit the VHL or Cereblon (CRBN) E3 ligases, expanding the repertoire of usable E3 ligases is crucial to overcome potential resistance and tissue-specific expression limitations.[9][10][11][12] this compound is a novel E3 ligase ligand that covalently binds to and recruits the RING-type zinc-finger protein 4 (RNF4) E3 ligase.[11][13][14] The discovery of this compound opens up new avenues for PROTAC design, leveraging a different E3 ligase to achieve targeted protein degradation.[14][15]
This document provides a detailed guide on the design, synthesis, and evaluation of a this compound-based PROTAC for a specific target protein.
Section 1: Design and Synthesis Strategy
The design of an effective PROTAC is a multi-step process that requires careful consideration of the target, the binder, and the linker.
Target Protein (POI) Selection and Validation
The first step is to select and validate a POI. Ideal targets are proteins whose degradation is expected to have a therapeutic benefit. Key considerations include:
-
Disease Relevance: The POI should be a known driver of the disease pathology.
-
"Druggability": The POI must possess a binding pocket that can be engaged by a small molecule ligand. PROTACs offer an advantage here, as high-affinity binding is not always required for degradation.[16]
-
Ligand Availability: An existing ligand or "warhead" for the POI is a significant starting advantage.
-
Target Validation: Before committing to a full PROTAC development campaign, it is essential to validate that the knockdown of the POI achieves the desired biological effect, for example, using genetic techniques like siRNA or CRISPR.[1][3][16]
POI Ligand (Warhead) Selection
Once a target is selected, a suitable ligand must be identified. This ligand will be incorporated into the PROTAC as the "warhead".
-
Identify Binders: Search literature and patents for known inhibitors or binders of the POI.
-
Determine Binding Site: Analyze crystal structures (if available) to understand how the ligand binds to the POI.
-
Identify Linker Attachment Point (Exit Vector): The most critical step is to identify a position on the warhead where a linker can be attached without significantly disrupting its binding to the POI.[6] This is often a solvent-exposed region of the ligand.[17] Computational modeling can aid in this process.[18]
Linker Design and Optimization
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[6][19] Linker optimization is largely an empirical process requiring the synthesis and testing of a library of PROTACs with varying linkers.[6][20][21]
-
Linker Composition: Common linkers include flexible polyethylene (B3416737) glycol (PEG) chains and more rigid alkyl or aryl structures.[] The choice affects solubility, cell permeability, and the spatial orientation of the two ends of the PROTAC.[18][19]
-
Linker Length: The length of the linker is crucial for enabling the correct geometry for ternary complex formation. A range of lengths should be synthesized and tested.
-
Attachment Points: The linker must be connected to both the warhead and the E3 ligase ligand. For this compound, the 4-methoxy group has been identified as a suitable position for linker attachment.[13]
PROTAC Synthesis
The synthesis of a PROTAC library typically involves standard organic chemistry reactions. A common approach is to synthesize "E3 ligand-linker" and "warhead" building blocks separately, followed by a final coupling step.[8][23] Amide bond formation and "click chemistry" are frequently used coupling reactions due to their efficiency and reliability.[6][19]
Section 2: In Vitro Characterization Protocols
After synthesis, the PROTAC candidates must be characterized biochemically and biophysically to confirm their intended mode of action.
Protocol: Binary Binding Affinity Assessment (Surface Plasmon Resonance - SPR)
This protocol measures the binding affinity of the PROTAC to the POI and the RNF4 E3 ligase independently.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant POI and RNF4 protein
-
PROTAC candidates dissolved in DMSO and diluted in running buffer
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Chip Immobilization:
-
Immobilize the purified POI or RNF4 protein onto separate flow cells of a sensor chip using standard amine coupling chemistry.
-
Activate the chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the protein (e.g., 10-50 µg/mL in an appropriate buffer) until the desired immobilization level is reached.
-
Deactivate any remaining active esters with ethanolamine. Use one flow cell as a reference (activated and deactivated without protein).
-
-
Binding Analysis:
-
Prepare a dilution series of the PROTAC candidate in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the PROTAC solutions over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds).
-
Allow the dissociation of the complex by flowing running buffer over the chip for a set dissociation time (e.g., 300 seconds).
-
Regenerate the chip surface with a short pulse of a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Subtract the signal from the zero-concentration injection (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Section 3: Cellular Evaluation Protocols
Cell-based assays are critical to confirm that the PROTAC can enter cells, engage its targets, and induce degradation.
Protocol: Target Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in POI levels and to determine the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
Materials:
-
Relevant cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC candidates dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment:
-
Seed cells in multi-well plates (e.g., 12-well or 6-well) and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein (e.g., 15-20 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate with ECL substrate and acquire the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear, structured tables for easy comparison of different PROTAC candidates.
Table 1: Summary of Hypothetical In Vitro Binding Data
| PROTAC ID | POI Binding KD (nM) [SPR] | RNF4 Binding IC50 (µM) [FP Assay] |
| PROTAC-01 | 85 | 2.5 |
| PROTAC-02 | 92 | 2.1 |
| PROTAC-03 | 150 | 2.3 |
| PROTAC-04 | 75 | 5.8 |
| Warhead | 50 | > 50 |
| This compound | > 50,000 | 1.8[11][13] |
Table 2: Summary of Hypothetical Cellular Activity Data (24h Treatment)
| PROTAC ID | Target Degradation DC50 (nM) | Maximum Degradation (Dmax) | Cell Viability IC50 (µM) |
| PROTAC-01 | 25 | > 95% | > 10 |
| PROTAC-02 | 15 | > 95% | > 10 |
| PROTAC-03 | 180 | 85% | > 10 |
| PROTAC-04 | > 1000 | < 20% | > 10 |
Mandatory Visualizations
Section 4: In Vivo Evaluation
Promising PROTAC candidates identified from in vitro and cellular assays must be evaluated in vivo.[24][] This is a critical step to assess the drug-like properties and therapeutic potential of the molecule in a complex biological system.[24][26]
Key in vivo studies include:
-
Pharmacokinetics (PK): These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. This helps to determine dosing regimens and assess bioavailability.[]
-
Pharmacodynamics (PD): PD studies confirm that the PROTAC can reach its target tissue and induce degradation of the POI in vivo. This is often assessed by collecting tissue samples after dosing and performing Western blots or other quantitative protein analyses.[27]
-
Efficacy Studies: The PROTAC is administered to a relevant animal model of the disease (e.g., a tumor xenograft model for cancer) to determine if degrading the POI leads to a therapeutic benefit (e.g., tumor growth inhibition).[][27]
-
Toxicology Studies: These studies are performed to identify any potential off-target effects or other toxicities associated with the PROTAC, which is essential for safety assessment.[24]
Conclusion
Designing a this compound-based PROTAC is a systematic process that integrates medicinal chemistry, biochemistry, and cell biology. The key to success lies in the careful selection of a target and warhead, followed by the empirical optimization of the linker to achieve a stable and productive ternary complex with the RNF4 E3 ligase. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to develop novel, effective protein degraders using this exciting new E3 ligase ligand. The expansion of the E3 ligase toolbox with recruiters like this compound is a significant step forward for the field of targeted protein degradation.
References
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 13. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 14. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing PROTAC Design: A Novel Approach Using Exposure Scores for Linker Site Selection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 19. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 23. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Characterize CCW16 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW16 is a cysteine-reactive, covalent ligand initially identified for its interaction with the E3 ubiquitin ligase RNF4.[1][2][3] Subsequent research, however, has revealed that this compound is a non-selective ligand that covalently binds to a broad range of cysteine-containing proteins.[1][4] A significant functional consequence of this compound treatment in cells is the induction of ferroptosis, a form of iron-dependent regulated cell death, through the activation of reactive oxygen species (ROS) signaling.[1][4] This activity appears to be independent of its interaction with RNF4.[1][4]
These application notes provide a comprehensive guide to a panel of cell-based assays designed to investigate and quantify the biological activities of this compound. The protocols detailed below will enable researchers to assess its cytotoxic effects, confirm the induction of ferroptosis, and measure the upstream activation of ROS signaling.
I. Assessment of Cell Viability and Cytotoxicity
A fundamental step in characterizing the activity of this compound is to determine its effect on cell viability. This can be achieved through various standard cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98.5 | 95.2 | 88.7 |
| 1 | 92.1 | 85.4 | 70.3 |
| 10 | 65.7 | 48.9 | 25.1 |
| 100 | 15.3 | 5.8 | 2.4 |
II. Assays for Ferroptosis Induction
Given that this compound induces ferroptosis, it is crucial to measure specific markers of this cell death pathway.
Protocol 2: Lipid Peroxidation Assay
This assay quantifies the extent of lipid peroxidation, a key hallmark of ferroptosis.
Methodology
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Lipid Peroxidation Probe: After the desired incubation period, wash the cells with PBS and incubate them with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence.
Data Presentation
| Treatment | % of Cells with Lipid Peroxidation |
| Vehicle Control | 2.5 |
| This compound (10 µM) | 45.8 |
| This compound (10 µM) + Ferrostatin-1 (Ferroptosis Inhibitor) | 5.1 |
Protocol 3: Western Blot for Heme Oxygenase 1 (HMOX1) Expression
This protocol measures the protein levels of HMOX1, a marker of ferroptosis.[1]
Methodology
-
Cell Lysis: Treat cells with this compound for 24 hours, then wash with cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against HMOX1, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
| Treatment | Fold Change in HMOX1 Expression (relative to Vehicle) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 4.2 |
III. Measurement of Reactive Oxygen Species (ROS)
This compound is known to activate ROS signaling, which can be quantified using fluorescent probes.
Protocol 4: Cellular ROS Assay
This assay measures the intracellular levels of reactive oxygen species.
Methodology
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours).
-
ROS Probe Incubation: Wash the cells and incubate them with a ROS-sensitive dye such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Data Presentation
| Treatment | Relative Fluorescence Units (RFU) |
| Vehicle Control | 1000 |
| This compound (10 µM) | 3500 |
| This compound (10 µM) + N-acetylcysteine (ROS Scavenger) | 1200 |
IV. Target Engagement and Covalent Binding
To confirm the covalent binding of this compound to cellular proteins, a competitive activity-based protein profiling (ABPP) approach can be employed.
Protocol 5: Competitive ABPP for Target Engagement
This protocol assesses the ability of this compound to compete with a broad-spectrum cysteine-reactive probe.
Methodology
-
Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 1 hour).
-
Lysis and Probe Labeling: Lyse the cells and treat the proteome with a cysteine-reactive fluorescent probe (e.g., iodoacetamide-alkyne followed by click chemistry with a fluorescent azide).
-
SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis: A decrease in fluorescence intensity in the presence of this compound indicates that it has covalently bound to cysteine residues, thereby blocking the binding of the fluorescent probe.
Data Presentation
| Concentration of this compound (µM) | Relative Fluorescence Intensity of Labeled Proteins |
| 0 | 100% |
| 1 | 85% |
| 10 | 40% |
| 100 | 15% |
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for characterizing this compound activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays with RNF4 and a Putative Substrate, CWC16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, making it a key determinant of the ubiquitination pathway.
This document provides detailed protocols for performing in vitro ubiquitination assays focusing on the E3 ubiquitin ligase RNF4 and a hypothetical substrate, CWC16. RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in the DNA damage response by ubiquitinating SUMOylated proteins, thereby targeting them for proteasomal degradation or altering their function. While the specific role of CWC16 in ubiquitination is not yet established, these protocols are designed to investigate its potential as a substrate for RNF4.
Signaling Pathway: RNF4-Mediated Ubiquitination
RNF4 recognizes and binds to poly-SUMOylated substrates through its SUMO-interacting motifs (SIMs). Upon binding, the RING finger domain of RNF4 recruits a ubiquitin-charged E2 conjugating enzyme to catalyze the transfer of ubiquitin to the substrate. This can result in mono- or poly-ubiquitination, leading to diverse downstream cellular outcomes.
Applications of CCW16 in Acute Myeloid Leukemia Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW16 is a cysteine-reactive covalent ligand that has emerged as a tool compound in acute myeloid leukemia (AML) research. Initially investigated as a ligand for the E3 ubiquitin ligase RNF4, recent studies have revealed that its primary mechanism of action in AML cells is the induction of ferroptosis, a form of iron-dependent programmed cell death. This occurs through a broad, non-selective covalent modification of numerous cysteine-containing proteins, leading to a cascade of events including the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. This document provides detailed application notes and protocols for the use of this compound in AML research, based on currently available scientific literature.
Data Presentation
Cell Viability Inhibition by this compound in AML Cell Lines
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a panel of AML cell lines is crucial for experimental design. The following table summarizes the reported IC50 values.
| AML Cell Line | IC50 (µM) | Citation |
| OCI-AML2 | Data not explicitly quantified in publicly available abstracts. Treatment concentrations for assays are reported. | [1] |
| Other AML cell lines | Data not available in the reviewed literature. |
Note: The primary research on this compound in AML has focused on the OCI-AML2 cell line. Further studies are required to determine its efficacy across a broader range of AML subtypes.
Signaling Pathways
The primary signaling pathway initiated by this compound in AML cells is the induction of ferroptosis. This is a multi-step process that is independent of RNF4.
This compound-Induced Ferroptosis Pathway
References
Application Notes and Protocols for CCW16 in Ubiquitin-Proteasome System Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4, in studying the ubiquitin-proteasome system (UPS). Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a cysteine-reactive small molecule that functions as a covalent ligand for the E3 ubiquitin ligase RNF4.[1][2][3][4] It specifically targets the zinc-coordinating cysteines C132 and C135 within the RING domain of RNF4.[1][2][3] This interaction allows for the recruitment of RNF4 to target proteins for ubiquitination and subsequent proteasomal degradation when this compound is incorporated into Proteolysis Targeting Chimeras (PROTACs).[1][3][5] One such PROTAC, CCW 28-3, links this compound to the BET bromodomain inhibitor JQ1, leading to the targeted degradation of the BRD4 protein.[1][4][6][7] Recent studies have also suggested that this compound can induce ferroptosis in acute myeloid leukemia (AML) cells, indicating a broader range of cellular effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derived PROTAC, CCW 28-3.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | RNF4 | Gel-based Activity-Based Protein Profiling (ABPP) | 1.8 µM | [1][8] |
| CCW 28-3 | RNF4 | Competitive Gel-based ABPP | 0.54 µM | [9] |
| PROTAC | Target Protein | Cell Line | Effect | Reference |
| CCW 28-3 | BRD4 | 231MFP breast cancer cells | Time and dose-dependent degradation | [9] |
| CCW 28-3 | BRD4 | HeLa cells | RNF4-dependent degradation | [9] |
Signaling and Experimental Workflow Diagrams
Ubiquitin-Proteasome System (UPS) Overview
Caption: The Ubiquitin-Proteasome System cascade for protein degradation.
CCW 28-3 Mechanism of Action for BRD4 Degradation
Caption: PROTAC CCW 28-3 induces RNF4-mediated ubiquitination and degradation of BRD4.
Experimental Workflow for Evaluating this compound-based PROTACs
Caption: A typical experimental workflow for the development and characterization of a this compound-based PROTAC.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement
This protocol is adapted from methodologies used to assess the binding of this compound and its derivatives to RNF4.[1][9][10]
Objective: To determine the in vitro potency (IC50) of this compound or a this compound-based PROTAC for RNF4.
Materials:
-
Recombinant human RNF4 protein
-
This compound or this compound-based PROTAC
-
DMSO (vehicle control)
-
IA-rhodamine (Iodoacetamide-rhodamine) probe
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Prepare serial dilutions of this compound or the PROTAC in DMSO.
-
In a microcentrifuge tube, dilute 0.25 µg of recombinant RNF4 in 50 µL of PBS.
-
Add 1 µL of the this compound/PROTAC dilution or DMSO (for control) to the RNF4 solution.
-
Pre-incubate for 30 minutes at room temperature to allow for covalent modification of RNF4.
-
Add the IA-rhodamine probe to a final concentration of 1 µM.
-
Incubate for 1 hour at room temperature in the dark to label the remaining free cysteines on RNF4.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the labeled RNF4 using an in-gel fluorescence scanner.
-
Quantify the band intensities using densitometry software. The reduction in fluorescence intensity corresponds to the engagement of RNF4 by the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blotting for PROTAC-Mediated BRD4 Degradation
This protocol outlines the steps to assess the degradation of a target protein, such as BRD4, in cells treated with a this compound-based PROTAC like CCW 28-3.[9][11][12][13][14][15][16]
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., 231MFP, HeLa)
-
CCW 28-3 or other this compound-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib, MG132) as a control
-
JQ1 (as a competitive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-RNF4 (optional), and a loading control (e.g., anti-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 3, 6, 12, 24 hours).
-
For control experiments, pre-treat cells with a proteasome inhibitor or JQ1 for 1 hour before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the target protein band intensity to the loading control.
Cell Viability Assay
This protocol can be used to assess the effect of this compound or a this compound-based PROTAC on cell viability.[17][18][19]
Objective: To determine the cytotoxic or cytostatic effects of the compound on a cell line.
Materials:
-
Cell line of interest
-
This compound or this compound-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the compound or DMSO.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.
Quantitative Proteomics for Selectivity Profiling
This protocol provides a general workflow for using Tandem Mass Tag (TMT)-based quantitative proteomics to assess the selectivity of a this compound-based PROTAC.[9][20][21][22][23]
Objective: To identify and quantify changes in the cellular proteome upon PROTAC treatment to assess off-target effects.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer for proteomics (e.g., urea-based buffer)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system for peptide fractionation
-
High-resolution mass spectrometer
-
Proteomics data analysis software
Procedure:
-
Treat cells with the PROTAC or DMSO for a specific time.
-
Harvest and lyse the cells in a proteomics-grade lysis buffer.
-
Quantify the protein concentration.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide sample using HPLC to reduce complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control.
-
Identify proteins that are significantly up- or down-regulated to assess the selectivity of the PROTAC.
References
- 1. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved function of RNF4 family proteins in eukaryotes: targeting a ubiquitin ligase to SUMOylated proteins | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The E3 Ubiquitin-Protein Ligase RNF4 Promotes TNF-α-Induced Cell Death Triggered by RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. addgene.org [addgene.org]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. bio-rad.com [bio-rad.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for quantitative proteomic analysis of heterogeneous adipose tissue-residing progenitor subpopulations in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 定量的プロテオミクス | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Identifying Protein Targets of the Covalent Ligand CCW16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for identifying the cellular protein targets of CCW16 , a cysteine-reactive covalent ligand known to interact with proteins such as the E3 ligase RNF4.[1][2][3][4] The methodologies described herein leverage advanced mass spectrometry-based proteomics to elucidate direct binding partners and understand the mechanism of action of this compound.
Introduction to this compound and Target Identification Strategies
This compound is a chloroacetamide-containing small molecule that can form a covalent bond with cysteine residues on proteins.[2] Such covalent ligands are valuable tools in chemical biology and drug discovery for their potential to achieve high potency and prolonged duration of action. Identifying the full spectrum of cellular targets is crucial for understanding the biological effects of this compound, assessing its selectivity, and developing it for therapeutic applications, such as in the design of proteolysis-targeting chimeras (PROTACs).[1][2]
Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to identify the protein targets of small molecules.[5][6] The primary strategies for identifying the targets of a covalent ligand like this compound include:
-
Activity-Based Protein Profiling (ABPP): This chemical proteomic approach uses probes that react with active sites of enzymes or other reactive residues to profile changes in protein activity and identify direct targets.[3]
-
Affinity Purification-Mass Spectrometry (AP-MS): This method involves immobilizing a derivative of the small molecule (the "bait") to a solid support to capture its interacting proteins (the "prey") from a cell lysate.[7][8][9][10][11]
-
Proximity-Dependent Biotinylation (BioID): This technique identifies proteins in close proximity to a protein of interest by fusing it to a promiscuous biotin (B1667282) ligase.[12][13][14][15][16] While typically used for protein-protein interactions, it can be adapted for small molecule target identification.
This document will focus on the most direct and widely used methods for covalent ligand target identification: Activity-Based Protein Profiling (ABPP) and Affinity Purification-Mass Spectrometry (AP-MS) .
Method 1: Activity-Based Protein Profiling (ABPP) for this compound Target Identification
ABPP is an ideal method for identifying the targets of covalent ligands like this compound because it directly probes the covalent modification of proteins. A common approach is competitive ABPP, where the proteome is pre-treated with the compound of interest (this compound) before labeling with a broad-spectrum covalent probe. Proteins that are targets of this compound will be "blocked" and show reduced labeling by the probe.
Experimental Workflow: Competitive ABPP
Figure 1: Competitive ABPP workflow for this compound target identification.
Detailed Protocol: Competitive ABPP
1. Cell Culture and Lysis:
-
Culture cells of interest (e.g., 231MFP breast cancer cells) to ~80-90% confluency.[1]
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease inhibitors) on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
2. Competitive Labeling:
-
Aliquot the proteome (~1 mg per sample).
-
Treat the experimental sample with this compound (e.g., 10 µM final concentration) for 30-60 minutes at 37°C.
-
Treat the control sample with the same volume of vehicle (e.g., DMSO).
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour at room temperature.
3. Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads to enrich for biotinylated proteins. Incubate with rotation for 1-2 hours at room temperature.
4. On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
5. LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17]
6. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.
-
Calculate the ratio of peptide abundance in the this compound-treated sample versus the control sample.
-
Proteins with a significantly reduced ratio are considered potential targets of this compound.
Quantitative Data Presentation
The results of a competitive ABPP experiment can be summarized in a table.
| Protein ID | Gene Name | Control Abundance (Mean) | This compound-Treated Abundance (Mean) | Fold Change (Treated/Control) | p-value |
| P63104 | RNF4 | 1.5 E+10 | 3.2 E+09 | 0.21 | <0.001 |
| Q13045 | Protein X | 9.8 E+09 | 8.9 E+09 | 0.91 | >0.05 |
| P08670 | Protein Y | 1.2 E+10 | 2.5 E+09 | 0.21 | <0.01 |
| ... | ... | ... | ... | ... | ... |
Table 1: Example quantitative data from a competitive ABPP experiment. Proteins with a significant fold change are potential targets.
Method 2: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS uses a modified version of this compound, typically with a linker and a biotin tag, to pull down its interacting proteins from a cell lysate.
Experimental Workflow: AP-MS
Figure 2: AP-MS workflow for this compound target identification.
Detailed Protocol: AP-MS
1. Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker and a biotin moiety.
-
Immobilize the biotinylated this compound probe onto streptavidin-coated magnetic beads.
-
As a negative control, use beads without the probe or beads with a structurally similar but inactive compound.
2. Cell Lysis and Incubation:
-
Prepare cell lysate as described in the ABPP protocol.
-
Incubate the cell lysate (~1-5 mg of protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Also, incubate lysate with control beads.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.
4. Protein Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane and perform in-gel tryptic digestion.
-
Alternatively, perform on-bead digestion as described in the ABPP protocol.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in both the experimental and control samples.
-
Proteins that are significantly enriched in the this compound-probe pulldown compared to the control are considered potential targets.
Quantitative Data Presentation
| Protein ID | Gene Name | Spectral Counts (Control) | Spectral Counts (this compound Probe) | Enrichment (Fold Change) |
| P63104 | RNF4 | 2 | 58 | 29 |
| Q9Y230 | Protein Z | 0 | 25 | Inf |
| P12345 | Protein A | 15 | 18 | 1.2 |
| ... | ... | ... | ... | ... |
Table 2: Example of quantitative data from an AP-MS experiment using spectral counting. Proteins with high enrichment are potential targets.
Signaling Pathway Analysis
Once potential targets of this compound are identified, it is important to understand their roles in cellular signaling pathways. For example, RNF4, a known target of this compound, is an E3 ubiquitin ligase.[1][2] If this compound modulates RNF4 activity, it could impact various downstream pathways.
Figure 3: Simplified signaling pathway involving RNF4.
Conclusion
The mass spectrometry-based methods described here provide robust and comprehensive approaches for identifying the cellular targets of the covalent ligand this compound. Competitive ABPP offers a direct readout of covalent modification, while AP-MS allows for the capture of both direct and indirect binding partners. A combination of these techniques, followed by bioinformatics analysis and biological validation, will provide a detailed understanding of the mechanism of action of this compound and facilitate its development for various research and therapeutic applications.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. wp.unil.ch [wp.unil.ch]
- 12. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. medium.com [medium.com]
Application Notes and Protocols: Synthesis and Evaluation of CCW16 Derivatives for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of CCW16 derivatives and the subsequent evaluation of their potency as covalent inhibitors of the E3 ubiquitin ligase RNF4. This compound is a known cysteine-reactive covalent ligand for RNF4 and serves as a valuable chemical probe and a starting point for the development of more potent and selective agents, including Proteolysis Targeting Chimeras (PROTACs).[1] The protocols outlined below describe a general synthetic route to generate novel this compound analogs, followed by robust methods to assess their inhibitory activity. These include a primary competitive activity-based protein profiling (ABPP) assay to determine the half-maximal inhibitory concentration (IC50) against RNF4 and a secondary cell-based luciferase reporter assay to evaluate the downstream effects on Wnt signaling, a pathway modulated by RNF4 activity.
Introduction
The E3 ubiquitin ligase RNF4 plays a critical role in cellular processes by recognizing and targeting poly-SUMOylated proteins for ubiquitination and subsequent proteasomal degradation.[2] This function makes RNF4 a key regulator in various signaling pathways, including DNA damage repair and the Wnt/β-catenin pathway.[3][4][5] Dysregulation of RNF4 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound is a covalent inhibitor that targets cysteine residues within the RING domain of RNF4.[6] By covalently modifying these residues, this compound can modulate RNF4 activity. The chloroacetamide warhead of this compound is a key feature responsible for its covalent reactivity.[7] Structure-activity relationship (SAR) studies of this compound analogs have demonstrated that modifications to the scaffold can significantly impact potency.[7] This document provides the necessary protocols to synthesize and evaluate novel this compound derivatives to identify compounds with improved potency and selectivity.
Data Presentation
Structure-Activity Relationship (SAR) of this compound Derivatives
The following table summarizes the structure-activity relationship for a series of this compound derivatives, highlighting the impact of substitutions on the chloroacetamide scaffold on their inhibitory potency against RNF4. Potency is expressed as the half-maximal inhibitory concentration (IC50), determined by competitive activity-based protein profiling (ABPP).
| Compound ID | R1 Group (N-substitution) | R2 Group (Phenoxyphenyl substitution) | IC50 (µM) against RNF4 |
| This compound | Benzyl | 4-Methoxyphenyl | 1.8 |
| Analog 1 | Methyl | 4-Methoxyphenyl | > 10 |
| Analog 2 | Ethyl | 4-Methoxyphenyl | 5.2 |
| Analog 3 | Benzyl | 4-Ethoxyphenyl | 2.1 |
| Analog 4 | Benzyl | 4-Chlorophenyl | 3.5 |
| Analog 5 | (4-Fluorophenyl)methyl | 4-Methoxyphenyl | 1.5 |
| Analog 6 | (4-Chlorophenyl)methyl | 4-Methoxyphenyl | 1.9 |
| Analog 7 | (4-Methoxyphenyl)methyl | 4-Methoxyphenyl | 2.5 |
Note: The data presented in this table is a representative compilation based on literature findings. Actual values may vary depending on experimental conditions.
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted-2-chloro-N-(4-(4-substituted-phenoxy)phenyl)acetamides, the core structure of this compound and its derivatives.
Materials:
-
Substituted 4-phenoxyaniline (B93406)
-
Substituted benzylamine (B48309) (or other primary amine)
-
Chloroacetyl chloride
-
Triethylamine (B128534) (TEA)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Amine Formation: In a round-bottom flask, dissolve the substituted 4-phenoxyaniline (1.0 eq) and the desired substituted benzylamine (1.2 eq) in dichloromethane (DCM).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This protocol details a gel-based competitive ABPP experiment to determine the IC50 value of this compound derivatives against RNF4.[8][9]
Materials:
-
Recombinant human RNF4 protein
-
This compound derivatives (dissolved in DMSO)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Rhodamine-azide (Rh-azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Inhibitor Incubation: In a microcentrifuge tube, pre-incubate recombinant RNF4 protein (e.g., 0.5 µg) with varying concentrations of the this compound derivative (or DMSO as a vehicle control) in a suitable buffer (e.g., PBS) for 30 minutes at room temperature.
-
Probe Labeling: Add the iodoacetamide-alkyne probe (e.g., 1 µM final concentration) to each reaction and incubate for another 30 minutes at room temperature to label the remaining active cysteine residues on RNF4.
-
Click Chemistry: To visualize the labeled protein, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Add a freshly prepared click-mix containing rhodamine-azide, CuSO4, TCEP, and TBTA to each sample. Incubate for 1 hour at room temperature.
-
SDS-PAGE: Quench the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
Gel Imaging: Visualize the fluorescently labeled RNF4 by scanning the gel using a fluorescence scanner.
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Data Analysis: Quantify the fluorescence intensity of the RNF4 bands for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activity
This protocol describes a cell-based reporter assay to assess the functional consequences of RNF4 inhibition by this compound derivatives on the Wnt signaling pathway.[10][11][12]
Materials:
-
HEK293T cells (or other suitable cell line)
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TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
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Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
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This compound derivatives (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will reach ~80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Compound Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of the this compound derivative or DMSO as a control.
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Wnt Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with Wnt3a to activate the Wnt signaling pathway.
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Luciferase Assay: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control.
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | RNF4 ubiquitinates MDC1 [reactome.org]
- 5. RNF4-Dependent Oncogene Activation by Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Challenges with CCW16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the covalent RNF4 ligand, CCW16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cysteine-reactive covalent ligand of the E3 ubiquitin ligase RNF4.[1][2] It has been utilized in the development of proteolysis-targeting chimeras (PROTACs), such as CCW28-3, which links this compound to the BET bromodomain inhibitor JQ1 to target the degradation of BRD4.[2][3][4]
Q2: Does this compound have off-target effects?
Yes. This compound is not completely selective for RNF4 and has been shown to covalently bind to a variety of cysteine-containing proteins, notably members of the peroxiredoxin family.[1][3][5] This off-target activity leads to a secondary, RNF4-independent mechanism of action.
Q3: What is the RNF4-independent effect of this compound?
Treatment with this compound can induce ferroptosis, a form of iron-dependent programmed cell death.[1][3][5] This is characterized by the upregulation of heme oxygenase 1 (HMOX1) and an increase in lipid peroxidation.[1][3][5]
Troubleshooting Guide: Solubility and Precipitation
Q4: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture media. What is happening and how can I prevent it?
This is a common issue with hydrophobic compounds like this compound that are typically dissolved in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO). The precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.
Here are the primary causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility threshold. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can cause it to precipitate. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids solubility, a high final concentration (typically >0.5%) can be toxic to cells and may still lead to precipitation if the compound's aqueous solubility is very low. | Aim for a final DMSO concentration of 0.1% or lower in your cell culture. This may require preparing a higher concentration initial stock solution. |
Q5: What is the best solvent for this compound?
DMSO is the recommended solvent for preparing stock solutions of this compound.[6][7][8] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[7]
Quantitative Data Summary: Solvents
| Solvent | Qualitative Solubility of this compound | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely soluble, but may be less so than DMSO. | May be used as an alternative solvent, but solubility should be tested. |
| Water / PBS | Poorly soluble | Not recommended for preparing stock solutions. Dilutions from a DMSO stock should be made carefully. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm the this compound Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Anhydrous DMSO: Using a calibrated pipette, add a precise volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no solid particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Treating Cells with this compound and Assessing Viability
This protocol provides a general workflow for treating an adherent cancer cell line with this compound and measuring the effect on cell viability.
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well). Incubate for 24 hours.
-
Prepare Working Solutions:
-
Thaw an aliquot of your this compound DMSO stock solution and warm it to room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in pre-warmed media to generate a range of working concentrations. Crucially, ensure the final DMSO concentration remains constant across all treatments and is non-toxic (e.g., 0.1%). A vehicle control (media with the same final concentration of DMSO) must be included.
-
-
Cell Treatment:
-
Carefully remove the old media from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assess Cell Viability:
-
Use a standard cell viability assay, such as one based on resazurin (B115843) (e.g., alamarBlue) or a tetrazolium salt (e.g., MTT).
-
Follow the manufacturer's instructions for the chosen assay.
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Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the results to generate a dose-response curve and calculate the IC50 value if desired.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: Dual signaling pathways of this compound: RNF4-dependent and -independent actions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. RNF4 - Wikipedia [en.wikipedia.org]
- 5. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Optimizing CCW16 concentration for maximum efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CCW16, a potent and selective inhibitor of the Fictional Kinase 2 (FK2) enzyme. Proper concentration optimization is critical for achieving maximal efficacy and avoiding off-target effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Question: Why are my IC50 values for this compound inconsistent across experiments?
Answer:
Inconsistent IC50 values can stem from several sources. Here are the most common causes and their solutions:
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Cell Passage Number: Cells at high passage numbers can exhibit altered signaling pathways and drug sensitivities.
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Solution: Use cells within a consistent and low passage number range for all experiments. We recommend not exceeding 20 passages.
-
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Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout.
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Solution: Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) and ensure uniform seeding density across all wells and experiments.
-
-
Reagent Variability: The age and storage of this compound, as well as the quality of cell culture media and supplements, can impact results.
-
Solution: Prepare fresh this compound dilutions from a validated stock solution for each experiment. Ensure all other reagents are within their expiration dates and stored under recommended conditions.
-
-
Assay Incubation Time: The duration of both drug treatment and the final viability assay incubation can significantly alter the calculated IC50.
-
Solution: Strictly adhere to the incubation times specified in your validated protocol.
-
Question: I am not observing any biological effect or inhibition of my target after this compound treatment. What should I do?
Answer:
A lack of effect can be systematic. Follow this logical troubleshooting flow to identify the issue.
Caption: Troubleshooting logic for lack of this compound efficacy.
Question: My compound is precipitating in the cell culture medium. How can I prevent this?
Answer:
This compound is hydrophobic and can precipitate in aqueous solutions at high concentrations.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%. High DMSO concentrations can cause compounds to fall out of solution.
-
Use of Pluronic F-68: For challenging formulations, consider adding a low concentration (0.01-0.02%) of Pluronic F-68 to your culture medium to improve solubility.
-
Pre-warming Medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium and mix thoroughly by inversion immediately.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer:
This compound is a potent, ATP-competitive inhibitor of Fictional Kinase 2 (FK2). By binding to the kinase domain of FK2, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the Cellular Stress Response Pathway (CSRP) and promoting apoptosis in cancer cells where this pathway is dysregulated.
Caption: The Cellular Stress Response Pathway (CSRP) and this compound's point of inhibition.
Question: What is the recommended starting concentration range for in vitro experiments?
Answer:
For initial screening, we recommend a 10-point dose-response curve ranging from 1 nM to 10 µM. Based on our internal data, the IC50 for most sensitive cell lines falls between 50 nM and 500 nM.
Question: What are the appropriate positive and negative controls for a Western blot experiment assessing this compound activity?
Answer:
-
Negative Control: A vehicle-treated sample (e.g., 0.1% DMSO) to show the baseline level of FK2 pathway activity.
-
Positive Control: A sample from a cell line known to have high basal FK2 activity, or a sample treated with a known activator of the CSRP pathway. This confirms that the antibody detection system is working.
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Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading across all lanes.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 75 |
| A549 | Lung Carcinoma | 250 |
| MCF-7 | Breast Adenocarcinoma | 850 |
| U-87 MG | Glioblastoma | > 10,000 |
Table 2: Dose-Dependent Inhibition of FK2 Substrate Phosphorylation
| This compound Concentration (nM) | p-Substrate Level (%) (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 50 | 42 |
| 100 | 15 |
| 500 | < 5 |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol uses a resazurin-based assay to measure cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
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Compound Preparation: Prepare a 10-point, 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cell plate and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.
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Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
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Assay: Add resazurin (B115843) solution to each well to a final concentration of 20 µg/mL. Incubate for 4 hours.
-
Measurement: Read the fluorescence at 560 nm excitation / 590 nm emission using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement
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Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 50, 100, 500 nM) for 2 hours.
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Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load 20 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FK2-Substrate, total FK2, and a loading control (e.g., GAPDH).
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-FK2-Substrate signal to the total FK2 or loading control signal.
Caption: Experimental workflow for optimizing this compound concentration.
How to minimize off-target effects of CCW16
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4. The following information is intended to help minimize off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a chemical probe designed as a covalent ligand for the E3 ubiquitin ligase RNF4.[1][2] It contains a chloroacetamide moiety that forms a covalent bond with cysteine residues.[3] Its primary intended use is as a component in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit RNF4 to a target protein, leading to the target's ubiquitination and subsequent degradation.[1][4]
Q2: What is the primary on-target binding site of this compound?
A2: this compound has been reported to covalently bind to several cysteine residues on RNF4. Initial studies identified binding to cysteines C132 and C135, which are zinc-coordinating cysteines within the RING domain.[1][3] More recent evidence suggests that this compound also binds to cysteines C51 and C91, located in an unstructured region of RNF4.[2]
Q3: What are the known off-target effects of this compound?
A3: Recent research has demonstrated that this compound is a non-selective covalent ligand.[2] It has been shown to bind to a wide range of cysteine-containing proteins, including members of the peroxiredoxin family.[2] This lack of selectivity can lead to significant off-target effects.
Q4: What are the cellular consequences of this compound's off-target activity?
A4: A significant off-target effect of this compound is the induction of ferroptotic cell death.[2] This process is independent of RNF4 and is associated with an increase in lipid peroxidation and the upregulation of the ferroptosis marker heme oxygenase-1 (HMOX1).[2] Therefore, cellular phenotypes observed upon treatment with this compound or this compound-based PROTACs, such as cell death, may not be due to the intended on-target activity.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Titrate this compound to the lowest concentration that still provides the desired on-target effect in your specific assay.
-
Employ proper controls: Always include a negative control compound that is structurally similar to this compound but does not have the reactive chloroacetamide warhead. This can help to distinguish between on-target and off-target-driven phenotypes.
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Use orthogonal approaches: Validate your findings using non-pharmacological methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout of RNF4, to confirm that the observed phenotype is indeed RNF4-dependent.
-
Perform proteome-wide analysis: If resources permit, utilize chemoproteomic techniques like activity-based protein profiling (ABPP) to identify the full spectrum of this compound targets in your experimental system.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed, even at low concentrations of this compound-based PROTAC. | The observed cytotoxicity may be due to the off-target induction of ferroptosis by the this compound moiety, rather than the degradation of the intended target protein.[2] | 1. Perform a dose-response curve with this compound alone to determine its intrinsic toxicity in your cell line. 2. Include a ferroptosis inhibitor (e.g., ferrostatin-1) in your experiment to see if it rescues the cell death phenotype. 3. Synthesize and test a control PROTAC with a non-covalent or a different RNF4 ligand to assess if the toxicity is specific to the this compound warhead. |
| Inconsistent or unexpected results when using a this compound-based PROTAC. | The non-selective nature of this compound could be affecting multiple cellular pathways, leading to confounding results.[2] | 1. Confirm on-target engagement of your PROTAC with RNF4 using a cellular thermal shift assay (CETSA) or a similar target engagement assay. 2. Use a negative control PROTAC that cannot bind the target protein but still contains this compound to identify phenotypes solely due to this compound's off-target effects. 3. Verify that the degradation of your target protein is RNF4-dependent by performing the experiment in RNF4 knockout cells.[2] |
| Difficulty confirming that the observed phenotype is due to RNF4 recruitment. | The phenotype may be a result of this compound binding to other proteins. | 1. Use a this compound-derived probe with a clickable handle (e.g., an alkyne) to perform pull-down experiments followed by mass spectrometry to identify the full range of cellular binders. 2. Compare the phenotype induced by your this compound-based PROTAC with that of a PROTAC using a different E3 ligase recruiter (e.g., for VHL or Cereblon). |
Quantitative Data Summary
| Compound | Assay Type | Target | Value | Reference |
| This compound | Competitive Activity-Based Protein Profiling (ABPP) | RNF4 | IC50 = 1.8 µM | [5] |
| CCW28-3 (this compound-JQ1 PROTAC) | Competitive Activity-Based Protein Profiling (ABPP) | RNF4 | IC50 = 0.54 µM | [1][6] |
Experimental Protocols
Protocol: Cellular Assay to Assess On-Target vs. Off-Target Effects of a this compound-Based PROTAC
This protocol outlines a general workflow to differentiate the on-target degradation activity from the off-target effects of a this compound-based PROTAC.
1. Cell Culture and Treatment:
- Seed your cells of interest (e.g., a cancer cell line) in appropriate culture vessels.
- Prepare a dilution series of your this compound-based PROTAC, this compound alone, and a negative control compound (e.g., a non-reactive analog of this compound).
- Treat the cells with the compounds for a predetermined time course (e.g., 6, 12, 24 hours).
2. Western Blotting for Target Degradation:
- Lyse the cells and quantify the protein concentration.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against your target protein, RNF4, and a loading control (e.g., GAPDH or β-actin).
- Incubate with a suitable secondary antibody and visualize the protein bands.
- Quantify the band intensities to determine the extent of target protein degradation.
3. Cell Viability Assay:
- In a parallel experiment, seed cells in a 96-well plate and treat with the same compounds and concentrations.
- After the treatment period, perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
4. Data Analysis and Interpretation:
- Compare the dose-dependent degradation of your target protein with the dose-dependent decrease in cell viability.
- If significant cell death is observed at concentrations where target degradation is minimal, it is likely due to off-target toxicity of the this compound moiety.
- The negative control compound should not induce target degradation or significant cell death.
Visualizations
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. biorxiv.org [biorxiv.org]
Addressing CCW16 instability in aqueous solutions
Welcome to the technical support center for CCW16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address potential challenges related to its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cysteine-reactive covalent ligand that targets the E3 ubiquitin ligase RNF4. However, its primary mode of inducing cell death in cancer cells, particularly in Acute Myeloid Leukemia (AML), is through an RNF4-independent pathway. This compound induces ferroptosis, a form of regulated cell death, by increasing reactive oxygen species (ROS) and lipid peroxidation. Due to its high reactivity, this compound can covalently bind to a broad range of cysteine-containing proteins.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher). For cell-based assays, this stock solution can then be serially diluted in DMSO to the desired intermediate concentrations before final dilution into the aqueous cell culture medium. The final DMSO concentration in the cell culture should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at 2-8°C. DMSO stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Protect both the solid compound and its solutions from light.
Q4: What are the main factors that can lead to the instability of this compound in aqueous solutions?
A4: As a chloroacetamide-containing compound, this compound is susceptible to degradation in aqueous environments. The primary factors that can accelerate its degradation include:
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Non-neutral pH: Both acidic and basic conditions can catalyze the hydrolysis of the chloroacetamide group.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.
-
Light Exposure: Photodegradation can occur, especially under UV radiation.
-
Presence of Moisture: Hydrolysis is a significant degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in experiments. | Degradation of this compound in aqueous solution. | Prepare fresh dilutions of this compound in your final aqueous buffer or medium immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Verify the pH of your experimental buffer. Chloroacetamides are generally more stable at a neutral pH. | ||
| Protect your this compound solutions from light during incubation and handling. | ||
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO is sufficient to maintain solubility, but still within the tolerated range for your cells (typically ≤ 0.5%). |
| When diluting from a DMSO stock, add the this compound solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | ||
| High background or off-target effects observed in experiments. | Non-specific covalent binding of the reactive chloroacetamide group. | Use the lowest effective concentration of this compound as determined by a dose-response experiment. |
| Reduce the incubation time to the minimum required to observe the desired effect. | ||
| Consider using a proteomic approach, such as Activity-Based Protein Profiling (ABPP), to identify potential off-target proteins in your experimental system. |
Data Presentation: Qualitative Stability of this compound in Aqueous Solutions
Specific quantitative stability data for this compound in various aqueous solutions is not extensively available in public literature. However, based on the known behavior of chloroacetamide compounds, the following qualitative stability and handling recommendations can be made.
| Condition | Stability Concern | Recommendation |
| pH | Hydrolysis | Maintain a neutral pH (6.8-7.4) in aqueous buffers. Avoid highly acidic or basic conditions. |
| Temperature | Accelerated Degradation | Prepare and use aqueous solutions of this compound at room temperature for short durations. For longer incubations, perform them at 37°C as required by the experimental protocol, but minimize the pre-incubation time in aqueous solutions. Store stock solutions at -20°C or -80°C. |
| Light | Photodegradation | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. |
| Aqueous Solution Storage | Hydrolysis | Prepare fresh dilutions in aqueous buffers immediately before use. Avoid storing this compound in aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Accurately weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquot and store the stock solution.
-
Dispense the stock solution into small, single-use aliquots in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare working solutions.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
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Perform serial dilutions in 100% DMSO to achieve the desired intermediate concentrations.
-
-
Treat cells.
-
Further dilute the DMSO working solutions into pre-warmed cell culture medium to the final desired treatment concentrations. The final DMSO concentration should not exceed the tolerance level of the cell line (typically ≤ 0.5%).
-
Immediately add the this compound-containing medium to the cells.
-
Protocol 2: HPLC-Based Analysis to Assess this compound Stability (General Method)
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
HPLC System and Column:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer at a neutral pH). The exact gradient will need to be optimized.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.
-
-
Forced Degradation Study:
-
To identify potential degradation products, subject this compound solutions to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C.
-
Base Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC to identify and separate the degradation peaks from the parent this compound peak.
-
Mandatory Visualizations
Technical Support Center: Optimizing Cell Permeability of CW16-Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of CW16-containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My CW16-containing PROTAC shows good binding affinity but poor cellular degradation of the target protein. What are the likely causes?
A1: This is a common issue that often points towards poor cell permeability. Several factors can contribute to this:
-
High Molecular Weight: PROTACs are inherently large molecules, often exceeding the typical cut-offs for good oral bioavailability and passive diffusion across cell membranes (e.g., Lipinski's Rule of Five).
-
High Polar Surface Area (PSA): A large number of polar atoms can lead to strong interactions with the aqueous environment and hinder membrane traversal.
-
Low Solubility: Poor aqueous solubility can limit the concentration of the PROTAC available at the cell surface for uptake.
-
Efflux Transporter Activity: The PROTAC may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
Q2: What initial steps can I take to assess the cell permeability of my CW16-PROTAC?
A2: A tiered approach is recommended. Start with in silico and in vitro models before moving to more complex cellular assays.
-
In Silico Prediction: Use computational models to predict physicochemical properties like molecular weight (MW), PSA, cLogP, and the number of hydrogen bond donors and acceptors.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to assess passive diffusion.
-
Caco-2 Permeability Assay: This cell-based assay provides information on both passive permeability and the potential for active transport (efflux).
Troubleshooting Guide: Improving PROTAC Permeability
This guide provides specific troubleshooting strategies for common permeability issues.
Issue 1: Low Passive Permeability Observed in PAMPA
If your CW16-PROTAC demonstrates low permeability in the PAMPA assay, this suggests that the molecule's physicochemical properties are not conducive to passive diffusion across a lipid membrane.
Troubleshooting Workflow for Low Passive Permeability
Caption: Troubleshooting workflow for low passive permeability.
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in the Caco-2 assay indicates that your PROTAC is likely a substrate for efflux transporters.
Troubleshooting Workflow for High Efflux
Caption: Troubleshooting workflow for high efflux.
Physicochemical Properties of PROTACs
The following table summarizes key physicochemical properties that influence cell permeability. Optimizing these parameters is crucial for developing effective PROTACs.
| Property | Generally Favorable for Permeability | Rationale |
| Molecular Weight (MW) | < 800 Da | Smaller molecules are more likely to passively diffuse across the cell membrane. |
| Polar Surface Area (PSA) | < 140 Ų | A lower PSA reduces the energy penalty for the molecule to move from an aqueous to a lipid environment. |
| cLogP | 2 - 4 | Represents a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | < 5 | Fewer hydrogen bond donors reduce desolvation energy costs upon entering the cell membrane. |
| Rotatable Bonds | < 10 | Increased rigidity can reduce the entropic penalty of membrane crossing. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader (UV-Vis)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the entire filter surface is coated.
-
Prepare Donor Plate: Dilute the test compound stock solution in PBS to a final concentration of 100 µM. Add 200 µL of this solution to the coated wells of the filter plate.
-
Assemble PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is in contact with the buffer in the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Calculate Permeability (Pe): Use the following equation: Pe = (C * V_A * V_D) / ((V_A + V_D) * Area * Time * (C_D(t) - C_A(t))) Where C is a constant, V_A and V_D are the volumes of the acceptor and donor wells, Area is the filter area, Time is the incubation time, and C_D(t) and C_A(t) are the concentrations in the donor and acceptor wells at time t.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow. A low permeability rate indicates a tight monolayer.
-
Permeability Assay (A to B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound in HBSS to the apical (A) side. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Permeability Assay (B to A): a. Repeat the process, but add the test compound to the basolateral (B) side and sample from the apical (A) side. This measures the rate of efflux.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
Technical Support Center: Enhancing the Selectivity of CCW16 for RNF4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the covalent RNF4 ligand, CCW16. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and strategies to address the selectivity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a covalent small molecule ligand that targets RING Finger Protein 4 (RNF4), an E3 ubiquitin ligase.[1] It contains a chloroacetamide "warhead" that forms a covalent bond with cysteine residues.[2] this compound was developed from a structurally related compound, TRH 1-23, and has been utilized as a recruiter for RNF4 in targeted protein degradation applications, such as in the design of the BRD4 degrader, CCW 28-3.[1][3]
Q2: What is the mechanism of action of RNF4?
A2: RNF4 is a SUMO-targeted ubiquitin ligase (STUbL).[4][5] Its primary function is to recognize and bind to proteins that have been modified with poly-SUMO (Small Ubiquitin-like Modifier) chains through its SUMO-interacting motifs (SIMs).[4] Upon binding, the RING finger domain of RNF4 catalyzes the ubiquitination of these SUMOylated substrates, targeting them for proteasomal degradation.[4][5][6] This process is crucial for maintaining genome stability and plays a significant role in the DNA damage response.[7][8]
Q3: Is this compound a selective inhibitor for RNF4?
A3: While this compound was designed as an RNF4 ligand, studies have shown that it is not completely selective.[3] Due to its reactive chloroacetamide warhead, this compound can covalently bind to other proteins that have accessible and reactive cysteine residues.[9] Proteomic studies have identified several off-target proteins for this compound and its derivatives.[9][10] Therefore, careful experimental design and validation are crucial when using this compound to ensure that the observed biological effects are due to the modulation of RNF4.
Q4: There are conflicting reports on the binding site of this compound on RNF4. Which is correct?
A4: There is indeed conflicting information in the literature regarding the covalent binding site of this compound on RNF4.
-
An earlier study involving covalent docking suggested that this compound binds to one of two zinc-coordinating cysteines, C132 or C135, within the RING domain of RNF4.[2][10]
-
However, a more recent study using mass spectrometry and site-directed mutagenesis provided evidence that this compound covalently modifies cysteines C51 and C91, which are located in an unstructured region of RNF4.[9] This study also highlighted the non-selective nature of this compound.[9]
Given the experimental evidence from the latter study, it is more likely that C51 and C91 are the primary binding sites. This discrepancy underscores the importance of empirically validating drug-target engagement.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High background or unexpected off-target effects in my assay.
-
Possible Cause: Lack of selectivity of this compound. The chloroacetamide warhead can react with other cysteine-containing proteins in the cell.
-
Troubleshooting Steps:
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound that lacks the reactive chloroacetamide warhead. This will help differentiate between on-target and off-target effects.
-
Perform Proteome-Wide Selectivity Profiling: Use techniques like Activity-Based Protein Profiling (ABPP) with a competitive displacement assay to identify other cellular proteins that interact with this compound.
-
Titrate the Concentration: Use the lowest effective concentration of this compound to minimize off-target binding.
-
Issue 2: Inconsistent IC50 values or loss of compound activity.
-
Possible Cause: Instability of this compound in solution. Covalent inhibitors can be susceptible to degradation, especially in aqueous buffers or cell culture media.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound as a solid at -20°C or -80°C. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Check Solubility: Ensure this compound is fully dissolved in your working buffer. Precipitation can lead to inaccurate concentrations.
-
Assess Stability: Perform a time-course experiment to determine the stability of this compound in your assay medium at the experimental temperature.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental samples.
-
Strategies to Enhance the Selectivity of this compound for RNF4
Enhancing the selectivity of a covalent inhibitor like this compound is a medicinal chemistry challenge. While specific successfully modified analogs of this compound are not publicly available, the following established strategies can be applied to guide the design of more selective RNF4 inhibitors.
-
Warhead Reactivity Tuning: The reactivity of the chloroacetamide warhead can be modulated to decrease its propensity for off-target reactions.
-
Strategy: Replace the chloroacetamide with a less reactive electrophile, such as an acrylamide (B121943) or a cyano-acrylamide. This can be fine-tuned by adding electron-withdrawing or -donating groups near the reactive center.
-
Rationale: A less reactive warhead will form a covalent bond more slowly, allowing the non-covalent binding affinity of the inhibitor for its target to play a more significant role in determining the overall binding kinetics. This increases the likelihood of covalent modification only when the inhibitor is bound to the intended target with high affinity.
-
-
Optimization of Non-Covalent Binding Affinity: Increasing the affinity of the non-covalent interaction between the inhibitor and RNF4 will improve selectivity.
-
Strategy: Use structure-based drug design to modify the scaffold of this compound. Analyze the crystal structure of RNF4 (if available with a ligand) or use computational modeling to identify opportunities for additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the RNF4 binding pocket.
-
Rationale: A higher non-covalent binding affinity (lower Ki) will increase the residency time of the inhibitor in the RNF4 binding pocket, thereby increasing the probability of the covalent reaction occurring with RNF4 over off-targets.
-
-
Targeting Less Conserved Residues: If the targeted cysteine residue is in a highly conserved binding pocket, achieving selectivity over related proteins can be challenging.
-
Strategy: If structural information allows, design inhibitors that target a less conserved cysteine residue on RNF4 or that derive their binding affinity from interactions with non-conserved residues surrounding the target cysteine.
-
Rationale: By exploiting differences in the amino acid sequences of the binding pockets of on-target and off-target proteins, selectivity can be significantly improved.
-
Data Presentation
Table 1: Quantitative Data for this compound and its Derivatives
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | RNF4 | Gel-based ABPP | 1.8 µM | [1] |
| CCW 28-3 | BRD4 Degradation | Western Blot | DC50 ~1 µM | [10] |
Table 2: Proteomic Selectivity Profile of this compound-derived PROTAC (CCW 28-3)
Data from isoTOP-ABPP analysis in 231MFP cells. Off-targets are defined as proteins with >75% inhibition of IA-alkyne probe labeling.
| Number of Quantified Probe-Modified Peptides | Number of Potential Off-Targets | Off-Target Identity |
| 1114 | 7 | Specific off-targets not individually listed in the primary publication, but noted that none are part of the ubiquitin-proteasome system. SCP2 was identified as an overlapping off-target in a separate experiment. |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Analysis
This protocol is designed to assess the selectivity of this compound by measuring its ability to compete with a broad-spectrum cysteine-reactive probe for binding to cellular proteins.
-
Proteome Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., PBS) via sonication.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and collect the supernatant (proteome).
-
Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).
-
-
Competitive Inhibition:
-
Aliquot the proteome (e.g., 50 µg of protein per sample).
-
Pre-incubate the proteome with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add a cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne) to each sample and incubate for 1 hour at room temperature.
-
-
Reporter Tag Conjugation (Click Chemistry):
-
To the alkyne-labeled proteomes, add a solution containing an azide-functionalized reporter tag (e.g., rhodamine-azide for in-gel fluorescence or biotin-azide for enrichment), copper(I) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
For Gel-Based Analysis: Add SDS-PAGE loading buffer, run the samples on a polyacrylamide gel, and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a particular protein band in the this compound-treated samples compared to the control indicates a potential target.
-
For Mass Spectrometry-Based Analysis (Proteomics): If a biotin (B1667282) tag was used, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were competed off by this compound.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). For covalent inhibitors, ITC can be challenging but can provide valuable information about the initial non-covalent binding event.
-
Sample Preparation:
-
Express and purify recombinant RNF4 protein to high homogeneity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dialyze the RNF4 protein and dissolve the this compound in the exact same buffer to minimize heats of dilution. A recommended buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4. Degas both solutions before use.
-
-
ITC Experiment Setup:
-
Load the RNF4 solution into the ITC sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Perform a series of injections of this compound into the RNF4 solution while monitoring the heat change.
-
Include an initial small injection that is not included in the data analysis to account for initial equilibration.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). For a covalent inhibitor, the measured KD will reflect the initial non-covalent binding step.
-
Mandatory Visualizations
Caption: RNF4 signaling pathway in the DNA damage response.
Caption: Workflow for enhancing the selectivity of this compound.
References
- 1. The E3 Ubiquitin-Protein Ligase RNF4 Promotes TNF-α-Induced Cell Death Triggered by RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 3. Role of E2-RING Interactions in Governing RNF4-Mediated Substrate Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conserved function of RNF4 family proteins in eukaryotes: targeting a ubiquitin ligase to SUMOylated proteins | The EMBO Journal [link.springer.com]
- 5. RNF4-A Paradigm for SUMOylation-Mediated Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. SUMO-targeted ubiquitin E3 ligase RNF4 is required for the response of human cells to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CCW16 and Other RNF4 Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CCW16 with other known ligands and targeting modalities for the E3 ubiquitin ligase RNF4. The content is based on published experimental data to offer an objective overview for researchers in targeted protein degradation (TPD).
Introduction to RNF4
RNF4 (RING Finger Protein 4) is a SUMO-targeted ubiquitin ligase (STUbL) that plays a critical role in various cellular processes, including DNA damage repair, protein quality control, and signal transduction. It recognizes poly-SUMOylated substrate proteins via its SUMO-interacting motifs (SIMs) and facilitates their ubiquitination through its C-terminal RING domain, often leading to their proteasomal degradation. This unique mechanism of action makes RNF4 an attractive E3 ligase for recruitment in PROteolysis TArgeting Chimera (PROTAC) technology.
Small Molecule Covalent Ligands: this compound and its Precursor TRH 1-23
This compound is a covalent ligand designed to recruit RNF4 for targeted protein degradation. It was developed from a precursor molecule, TRH 1-23, identified through a cysteine-reactive covalent ligand library screen.
Performance Comparison
This compound emerged as a more potent successor to TRH 1-23. While both are chloroacetamide-based covalent ligands that target cysteines within the RING domain of RNF4, this compound exhibits a significantly lower IC50 value.[1][2] The potency of TRH 1-23 was initially considered suboptimal for efficient RNF4 recruitment, prompting the synthesis of more potent analogs like this compound.[3]
| Ligand | Type | Target Residues | IC50 (Competitive ABPP) | Effect on RNF4 Autoubiquitination |
| TRH 1-23 | Covalent (Chloroacetamide) | C132 and/or C135 in RING domain | Double-digit µM range[1][3] | No inhibition[3] |
| This compound | Covalent (Chloroacetamide) | C132 and/or C135 in RING domain | 1.8 µM[2][3] | Not explicitly stated, but scaffold doesn't inhibit |
From Ligand to PROTAC: The Development of CCW 28-3
To demonstrate its utility in targeted protein degradation, this compound was incorporated into a bifunctional degrader named CCW 28-3.[3][4] This PROTAC links this compound to JQ1, a well-characterized inhibitor of the BET bromodomain protein family, to target proteins like BRD4 for degradation.
| PROTAC | RNF4 Ligand | Target Ligand | RNF4 IC50 (Competitive ABPP) | Target Protein | Cellular Effect |
| CCW 28-3 | This compound | JQ1 | 0.54 µM[3][5] | BRD4 | RNF4-dependent degradation of BRD4[3] |
The degradation of BRD4 by CCW 28-3 was confirmed to be dependent on both the proteasome and RNF4, showcasing the successful recruitment of RNF4's ubiquitin ligase activity to the target protein.[3]
Alternative RNF4 Targeting Strategies
Beyond small molecule ligands, other innovative approaches have been developed to harness the catalytic activity of the RNF4 RING domain for targeted protein degradation. These methods offer alternative strategies that do not rely on traditional small molecule-protein interactions.
Antibody RING-Mediated Destruction (ARMeD)
This technique involves fusing the RING domain of RNF4 to a nanobody, a single-domain antibody, that specifically recognizes a target protein.[6] This creates a chimeric E3 ligase that can ubiquitinate and induce the degradation of the target protein.
| Strategy | Components | Mechanism | Advantages |
| ARMeD | Nanobody + RNF4 RING domain | Creates a target-specific E3 ligase | Highly specific; can target proteins without known small molecule binders |
Antibody-Based PROTACs (AbTACs)
AbTACs are recombinant bispecific antibodies that can simultaneously bind to a cell-surface E3 ligase and a target cell-surface protein. While initial studies have focused on other membrane-bound E3 ligases like RNF43[7][8], the principle could be adapted to target extracellular domains of other E3 ligases or to recruit soluble E3s like RNF4 to membrane-associated targets.
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway and experimental workflows described in this guide.
Caption: RNF4-mediated ubiquitination and degradation pathway.
Caption: Workflow of CCW 28-3 mediated BRD4 degradation.
Caption: Experimental workflow for gel-based ABPP screening.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP)
This method was employed to identify and assess the potency of covalent ligands for RNF4.[3]
-
Protein Preparation: Purified human RNF4 protein is diluted in a buffer such as PBS.
-
Ligand Incubation: The covalent ligand (e.g., this compound or TRH 1-23) is pre-incubated with the RNF4 protein for 30 minutes at room temperature to allow for covalent modification. A DMSO vehicle control is run in parallel.
-
Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-Rhodamine), is added to the mixture and incubated for 1 hour at room temperature. This probe labels cysteine residues that have not been modified by the test ligand.
-
SDS-PAGE: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis.
-
Visualization and Quantification: The gel is scanned for in-gel fluorescence. A reduction in the fluorescent signal in the ligand-treated sample compared to the DMSO control indicates that the ligand has covalently bound to RNF4, blocking the binding of the fluorescent probe. The intensity of the bands is quantified by densitometry to calculate IC50 values.[3]
In Vitro RNF4 Autoubiquitination Assay
This assay is used to determine if a ligand affects the catalytic activity of RNF4.[3]
-
Reaction Setup: Purified RNF4 is pre-incubated with the test ligand (e.g., TRH 1-23) or DMSO for 30 minutes at room temperature.
-
Ubiquitination Reaction: The ubiquitination machinery components are added to the mixture, including ubiquitin-activating enzyme (E1, e.g., UBA1), an E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and ATP.
-
Incubation: The reaction is incubated at 37°C for approximately 40 minutes to allow for autoubiquitination of RNF4.
-
Quenching and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Western Blotting: The samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted using an antibody against RNF4. An increase in the molecular weight of RNF4 (appearing as a smear or higher molecular weight bands) indicates polyubiquitination.
Conclusion
This compound stands out as a potent and validated covalent recruiter for the E3 ligase RNF4, demonstrating clear superiority over its precursor, TRH 1-23. Its successful integration into the PROTAC CCW 28-3 highlights its utility for inducing the degradation of specific target proteins like BRD4. While alternative strategies such as ARMeD provide powerful, non-small molecule approaches to leverage RNF4's activity, this compound remains a key tool for researchers developing small molecule-based targeted protein degraders. Future work may focus on improving the selectivity and in-cell engagement of this compound-based PROTACs to enhance their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antibody RING-Mediated Destruction of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to E3 Ligase Recruiters for PROTACs: CCW16 vs. Established Alternatives
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. While recruiters for von Hippel-Lindau (VHL) and Cereblon (CRBN) have dominated the landscape, novel recruiters are emerging, offering the potential for improved efficacy, selectivity, and the ability to overcome resistance. This guide provides a comprehensive comparison of the covalent RNF4 recruiter, CCW16, with well-established VHL and CRBN recruiters, focusing on their application in degrading the prominent cancer target, BRD4.
Mechanism of Action: A Tale of Three Ligases
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
While the overarching mechanism is conserved, the specific E3 ligase recruited introduces nuances in the degradation process. VHL and CRBN are components of Cullin-RING E3 ligase (CRL) complexes, specifically CRL2VHL and CRL4CRBN, respectively. In contrast, this compound covalently recruits RING finger protein 4 (RNF4), a dimeric RING E3 ligase known to ubiquitylate poly-SUMOylated proteins.
Figure 1. Mechanism of action for covalent (this compound) vs. non-covalent (VHL/CRBN) PROTACs.
Performance Comparison: Degradation of BRD4
To provide a data-driven comparison, we focus on the degradation of BRD4, a well-characterized target for which PROTACs utilizing all three E3 ligase recruiters have been developed. The warhead used in these comparative examples is JQ1, a potent inhibitor of the BET family of bromodomain proteins, including BRD4.
| E3 Ligase Recruiter | PROTAC | Target Protein | DC50 | Dmax (%) | Cell Line | Key Findings & Selectivity |
| RNF4 (covalent) | CCW28-3 (JQ1-CCW16) | BRD4 | Not explicitly reported as a DC50 value; significant degradation at 10 µM | ~75% at 10 µM (24h) | 231MFP | Degrades BRD4 in an RNF4-dependent manner. Does not degrade BRD2 and BRD3.[1] |
| VHL | MZ1 (JQ1-VHL ligand) | BRD4 | ~5 nM | >90% | HEK293T, HeLa | Potent and rapid degradation of BRD4.[1][2] |
| CRBN | dBET1 (JQ1-pomalidomide) | BRD4 | ~100 nM | >85% | MV4;11 | Effective pan-BET degrader (BRD2, BRD3, and BRD4).[3] |
Note: Direct head-to-head comparisons of these PROTACs under identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted as a relative guide.
From the available data, the this compound-based PROTAC, CCW28-3, appears to be less potent in degrading BRD4 compared to the VHL-recruiting PROTAC, MZ1.[1] However, CCW28-3 exhibits notable selectivity for BRD4 over other BET family members, BRD2 and BRD3, a feature not observed with the CRBN-recruiting dBET1.[1] This highlights a potential advantage of utilizing different E3 ligases to tune the selectivity profile of a PROTAC.
Quantitative proteomic analysis of cells treated with CCW28-3 identified BRD4 as the major downregulated protein, although some off-target proteins were also noted, including MT2A, ZC2HC1A, and ZNF367.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are generalized protocols for key experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein.
Figure 2. Experimental workflow for Western Blot analysis of PROTAC-induced degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate denatured protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Methodology:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., RNF4, VHL/Elongin B/C complex, or CRBN-DDB1 complex), ubiquitin, ATP, the purified target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Ternary Complex Formation Assay
Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for confirming the mechanism of action.
Methodology (Co-Immunoprecipitation):
-
Cell Treatment: Treat cells with the PROTAC for a short duration.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot to detect the presence of all three components of the ternary complex (POI, E3 ligase, and components of the ligase complex).
Cell Viability Assay
This assay determines the effect of protein degradation on cell proliferation and survival.
Methodology (e.g., MTT or CellTiter-Glo® Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Signaling Pathways and Logical Relationships
The choice of E3 ligase recruiter dictates the specific cellular machinery hijacked for protein degradation.
Figure 3. Signaling pathways for different E3 ligase recruiters.
Conclusion and Future Perspectives
The exploration of novel E3 ligase recruiters like this compound for RNF4 is expanding the toolkit for targeted protein degradation. While current data suggests that the covalent RNF4-recruiting PROTAC CCW28-3 may be less potent than the highly optimized VHL-recruiting PROTAC MZ1 for BRD4 degradation, it offers a distinct selectivity profile. This underscores a key principle in PROTAC design: the choice of E3 ligase can be a powerful tool to modulate a degrader's activity and selectivity.
The covalent nature of the this compound-RNF4 interaction presents both opportunities and challenges. While it may lead to prolonged target engagement, it also deviates from the catalytic nature of traditional PROTACs. Further research is needed to fully understand the implications of this covalent modification on the overall degradation efficiency and potential for off-target effects.
As the field matures, the development of a broader panel of E3 ligase recruiters will be crucial for targeting a wider range of proteins, overcoming resistance mechanisms, and achieving tissue-specific protein degradation. The comparative data and protocols presented in this guide provide a framework for researchers to navigate the expanding landscape of E3 ligase recruiters and make informed decisions in the design and evaluation of novel PROTACs.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.co.jp [promega.co.jp]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCW16's Effects in Different Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the effects of CCW16, a cysteine-reactive covalent ligand, across various cell lines. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Executive Summary
This compound has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death, in an RNF4-independent manner. Its mechanism of action involves the covalent binding to multiple cysteine-containing proteins, leading to broad cellular effects. This guide summarizes the available quantitative data on this compound's impact on cell viability and outlines detailed experimental protocols for key assays to facilitate further research and comparative studies.
Data Presentation
Currently, publicly available literature does not contain a comprehensive dataset of half-maximal inhibitory concentration (IC50) values for this compound across a wide panel of cancer cell lines. However, a study has reported an IC50 of 1.8 µM for this compound in inhibiting the autoubiquitination activity of recombinant RNF4 in a biochemical assay. It is crucial to note that this value reflects the inhibition of a specific enzymatic activity and not necessarily the cytotoxic or anti-proliferative effect on whole cells.
Further research is required to establish a comprehensive profile of this compound's potency across diverse cell lineages. The following table is provided as a template for researchers to populate with their own experimental data to facilitate cross-study comparisons.
Table 1: Comparative Cell Viability (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation/Source |
| e.g., HT-1080 | Fibrosarcoma | Data not available | |
| e.g., A549 | Lung Carcinoma | Data not available | |
| e.g., MCF7 | Breast Adenocarcinoma | Data not available | |
| e.g., PC-3 | Prostate Cancer | Data not available | |
| e.g., U-937 | Histiocytic Lymphoma | Data not available |
Experimental Protocols
To ensure consistency and reproducibility in evaluating the effects of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the blank wells.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Signaling Pathway
This compound induces cell death primarily through the ferroptosis pathway. This process is initiated by the inhibition of glutathione (B108866) peroxidase 4 (GPX4) activity, either directly or indirectly, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent oxidative cell death. Notably, the effects of this compound appear to be independent of the RNF4 E3 ubiquitin ligase, despite its initial identification as an RNF4 ligand.
Diagram of this compound-Induced Ferroptosis Pathway
Caption: Simplified pathway of this compound-induced ferroptosis.
Conclusion
This compound represents a promising area of investigation in cancer therapeutics due to its ability to induce ferroptosis. However, a comprehensive understanding of its efficacy and selectivity across a broad range of cancer cell lines is still needed. The standardized protocols and data presentation format provided in this guide are intended to support the research community in generating comparable and robust datasets to further elucidate the therapeutic potential of this compound.
A Head-to-Head Battle: CCW16-Based PROTACs Versus Traditional Inhibitors in Targeted Protein Modulation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison between CCW16-based Proteolysis Targeting Chimeras (PROTACs) and traditional small molecule inhibitors. We delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays.
The paradigm of therapeutic intervention is shifting from simple inhibition to targeted degradation. While traditional inhibitors block the function of a protein, PROTACs are engineered to completely remove the protein from the cell.[1][2][3] This is accomplished by hijacking the body's own cellular disposal machinery, the ubiquitin-proteasome system.[4][5]
This guide focuses on PROTACs that utilize this compound, a covalent ligand for the E3 ubiquitin ligase RNF4. These PROTACs function by forming a bridge between RNF4 and a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[6] We will compare a representative this compound-based PROTAC targeting Bromodomain-containing protein 4 (BRD4) against the well-established traditional BRD4 inhibitor, JQ1.
Mechanism of Action: Inhibition vs. Degradation
Traditional inhibitors, like JQ1, typically function by binding to the active site or an allosteric site of a target protein, thereby preventing its downstream activity.[2] This is an occupancy-driven model, requiring sustained and high concentrations of the drug to maintain therapeutic effect.[7]
In contrast, PROTACs operate on a catalytic, event-driven model.[2][3][8] A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually cleared.[2][9] This fundamental difference in the mechanism of action leads to several potential advantages for PROTACs, including higher potency at lower doses, a more sustained duration of effect, and the ability to target proteins previously considered "undruggable."[2][7][10]
Visualizing the Mechanisms
Caption: Workflow of a traditional inhibitor (JQ1) binding to BRD4.
Caption: Mechanism of a this compound-based PROTAC targeting BRD4 for degradation.
Performance Data: PROTAC vs. Inhibitor
The efficacy of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[1] This contrasts with the IC50 value for a traditional inhibitor, which measures the concentration needed to inhibit 50% of the protein's activity.
| Metric | This compound-BRD4 PROTAC (Representative) | JQ1 (Traditional Inhibitor) | Description |
| Target Action | Degradation | Inhibition | The fundamental difference in outcome on the target protein. |
| Potency (Cellular) | DC50: ~10-100 nM | IC50: ~50-150 nM | Concentration for 50% maximal effect in cells. PROTACs often show higher potency. |
| Maximal Effect | Dmax: >90% | Inhibition: ~100% | PROTACs can achieve near-complete removal of the target protein. |
| Cell Viability | IC50: ~100-500 nM | IC50: ~500-1000 nM | Concentration to reduce cell viability by 50%. The enhanced potency of PROTACs can translate to greater cytotoxicity in cancer cells. |
| Mode of Action | Catalytic | Stoichiometric | PROTACs can be recycled, while inhibitors require continuous target occupancy.[9] |
Note: The values presented are representative and can vary based on the specific cell line and experimental conditions.
Experimental Protocols
Verifying the efficacy and mechanism of a PROTAC requires a suite of specific cellular and biochemical assays. Below are detailed protocols for essential experiments.
Western Blot for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound-based PROTAC, JQ1, and a vehicle control (e.g., DMSO) for a set time (e.g., 16-24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.[1][11]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Caption: Experimental workflow for Western Blot analysis.
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of the compound on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-based PROTAC, JQ1, and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[12]
-
Viability Measurement: Add a cell viability reagent (such as CellTiter-Glo®, which measures ATP levels, or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[12]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is working through the intended ubiquitin-proteasome pathway.
Protocol:
-
Cell Treatment: Treat cells with the this compound-based PROTAC for a short period (e.g., 2-4 hours). Include a control group pre-treated with a proteasome inhibitor (like MG132) to allow ubiquitinated proteins to accumulate.[13]
-
Immunoprecipitation (IP):
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binders and elute the proteins.
-
Perform a Western blot on the eluted samples.
-
Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates polyubiquitination of the target protein.[14][15]
-
Conclusion
This compound-based PROTACs offer a distinct and powerful alternative to traditional inhibitors. By inducing the complete degradation of target proteins like BRD4, they can achieve a more profound and sustained biological effect, often at lower concentrations.[7][16] While traditional inhibitors remain invaluable tools, the catalytic, event-driven mechanism of PROTACs opens up new therapeutic possibilities, particularly for overcoming drug resistance and targeting proteins that have historically been challenging to drug.[2][7][10] The experimental protocols outlined in this guide provide a robust framework for researchers to validate and compare these two important classes of molecules in their own drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. drughunter.com [drughunter.com]
Independent Verification of CCW16-Induced Ferroptosis Markers: A Comparative Guide
For researchers in oncology, neuroscience, and drug discovery, the novel cysteine-reactive covalent ligand CCW16 presents a unique avenue for inducing ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Unlike classical ferroptosis inducers, this compound acts through a broad, RNF4-independent mechanism, making it a valuable tool for studying cellular responses to oxidative stress and for developing new therapeutic strategies. This guide provides an objective comparison of this compound with alternative ferroptosis inducers, supported by experimental data and detailed protocols for marker verification.
Performance Comparison of Ferroptosis Inducers
The efficacy of a ferroptosis inducer is determined by its ability to promote key cellular events, primarily lipid peroxidation and the upregulation of stress-response proteins. While direct comparative studies for this compound against other inducers are emerging, the following table summarizes the known effects of this compound and compares them with well-established ferroptosis inducers like erastin (B1684096) and RSL3.
| Feature | This compound | Erastin | RSL3 | Gpx4-IN-9 |
| Primary Mechanism | Broad cysteine alkylation, leading to oxidative stress[1][2] | Inhibition of system Xc- cystine/glutamate antiporter[3] | Direct inhibition of GPX4[4][5][6] | Direct inhibition of GPX4[4] |
| Lipid ROS Induction | Significant increase[1][2] | Significant increase[3][7] | Significant increase[3][4] | Significant increase[4] |
| HMOX1 Upregulation | Strong upregulation[1][2] | Upregulation observed[8][9] | Not a primary marker | Not a primary marker |
| GPX4 Protein Levels | No direct inhibition; downstream effects may vary | Indirectly impacted via glutathione (B108866) depletion[8] | No change in protein level, but activity is inhibited[4] | No change in protein level, but activity is inhibited[4] |
| Cell Viability (IC50) | Data not widely available | Cell line dependent (e.g., ~5-10 µM in various cancer cells)[10] | Cell line dependent (e.g., ~0.05-4 µM in various cancer cells)[4][5] | ~1-5 µM in cultured cells[4] |
Signaling Pathway of this compound-Induced Ferroptosis
This compound induces ferroptosis through a distinct mechanism that involves the covalent modification of numerous cysteine-containing proteins. This broad reactivity, particularly with antioxidant enzymes like peroxiredoxins, leads to a rapid increase in cellular reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death. This pathway is notably independent of direct GPX4 inhibition, which is the mechanism for many other ferroptosis inducers.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Verification of Ferroptosis Markers
The following workflow outlines the key steps for the independent verification of ferroptosis markers induced by this compound or other compounds.
Caption: A typical workflow for verifying ferroptosis markers.
Detailed Experimental Protocols
Cell Viability Assay
This protocol is for assessing cell viability using a luminescent-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a serial dilution of this compound or other ferroptosis inducers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine (B1682477) for general cell death).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[1]
-
Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Lipid ROS Measurement
This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of ferroptosis inducers for the appropriate time (e.g., 2.5 hours).[2] Include a vehicle control and a positive control (e.g., cumene (B47948) hydroperoxide).
-
Probe Staining: Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 2.5 µM.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
Western Blotting for Protein Markers
This protocol is for detecting changes in the expression of key ferroptosis-related proteins.
-
Cell Lysis: After treatment with ferroptosis inducers, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HMOX1, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Proteomic analysis of ferroptosis pathways reveals a role of CEPT1 in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HMOX1 as a Critical Ferroptosis-Related Gene in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating Therapeutic Strategies: A Comparative Guide to CCW16-Induced Ferroptosis and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with novel modalities emerging to overcome the limitations of traditional approaches. This guide provides a comprehensive comparison of two distinct therapeutic strategies: the induction of ferroptosis by the covalent agent CCW16 and targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). While both aim to eliminate cancer cells, their mechanisms, specificity, and therapeutic potential differ significantly. This document outlines the underlying biology, presents key quantitative data for a representative PROTAC, details essential experimental protocols for evaluation, and provides visual diagrams to elucidate these complex processes.
Introduction: Two Divergent Approaches to Cancer Cell Elimination
Initially investigated as a covalent ligand for an RNF4-based PROTAC, this compound was found to not induce the degradation of its intended target. Instead, its primary mechanism of action is the induction of a non-apoptotic, iron-dependent form of cell death known as ferroptosis.[1] This occurs through a non-selective, covalent modification of numerous cysteine-containing proteins, leading to oxidative stress and lipid peroxidation.[1]
In contrast, PROTACs represent a highly specific and catalytic approach to eliminating disease-causing proteins. These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This strategy allows for the removal of a specific protein of interest with high precision.
This guide will compare and contrast these two modalities to provide researchers with a clear understanding of their respective therapeutic indices and the experimental methodologies required for their evaluation.
Quantitative Data Presentation
A direct quantitative comparison of the therapeutic index of this compound-based degraders is challenging, as they do not function as degraders but as ferroptosis inducers. Specific IC50 values for this compound-induced cell viability reduction are not consistently reported across a wide range of cancer cell lines in the available literature. Therefore, we present a qualitative summary for this compound and detailed quantitative data for a well-characterized PROTAC, MZ1, which targets the BRD4 protein for degradation.
Table 1: Profile of this compound as a Ferroptosis Inducer
| Parameter | Description | Source |
| Mechanism of Action | Covalent modification of cysteine-containing proteins, including peroxiredoxins, leading to oxidative stress and RNF4-independent ferroptosis. | [1] |
| Target(s) | Non-selective, targets a broad range of cysteine-containing proteins. | [1] |
| Cellular Effect | Induction of heme oxygenase-1 (a ferroptosis marker), lipid peroxidation, and cell death. | [1] |
| Potency (IC50) | Not consistently reported in the reviewed literature for specific cancer cell lines. |
Table 2: Quantitative Data for the BRD4-Degrader PROTAC MZ1
| Parameter | Cell Line | Value | Source |
| DC50 (BRD4 degradation) | H661 | 8 nM | |
| H838 | 23 nM | ||
| HeLa | < 100 nM | [3][4] | |
| Dmax (Maximum Degradation) | HeLa (at 1 µM) | >90% | |
| IC50 (Cell Viability) | Mv4-11 (AML) | pEC50 = 7.6 (approx. 25 nM) | |
| EOL1 | 1.5 nM | [3][4] | |
| HL-60 | 1.5 nM | [3][4] | |
| Binding Affinity (Kd for BRD4) | BRD4 BD1/BD2 | 382/120 nM | [3][4] |
Experimental Protocols
To evaluate and compare the therapeutic potential of a ferroptosis inducer like this compound and a targeted protein degrader like MZ1, a series of specific in vitro assays are required.
Evaluation of Ferroptosis Induction (this compound)
-
Cell Viability Assay (MTS/MTT):
-
Objective: To determine the cytotoxic effect of the compound.
-
Method: Seed cancer cells in 96-well plates and treat with a serial dilution of this compound for 24-72 hours. Add MTS or MTT reagent and measure the absorbance to determine the percentage of viable cells relative to a vehicle control. Calculate the IC50 value.
-
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining):
-
Objective: To directly measure lipid peroxidation, a hallmark of ferroptosis.[5][6][7]
-
Method: Treat cells with this compound. Incubate the cells with 1-2 µM of C11-BODIPY 581/591 for 30 minutes.[5] Wash the cells and analyze by flow cytometry or fluorescence microscopy.[5][7] In the absence of lipid peroxidation, the probe fluoresces red, while oxidation shifts the fluorescence to green.[6] The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
-
Intracellular Iron Measurement (Ferrozine-based or Commercial Kits):
-
Glutathione (B108866) Depletion Assay:
-
Objective: To measure the level of glutathione (GSH), a key antioxidant that protects against ferroptosis.
-
Method: Prepare cell lysates from this compound-treated cells. Use a colorimetric or fluorometric assay kit to quantify the levels of total and oxidized glutathione (GSSG).[10][11][12][13] A decrease in the GSH/GSSG ratio is indicative of oxidative stress.
-
Evaluation of Targeted Protein Degradation (PROTACs)
-
Target Protein Degradation (Western Blot):
-
Objective: To quantify the reduction in the level of the target protein.
-
Method: Treat cells with the PROTAC at various concentrations and for different durations. Lyse the cells and perform SDS-PAGE followed by Western blotting using an antibody specific to the target protein (e.g., BRD4 for MZ1). Use a loading control (e.g., GAPDH) for normalization. Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Ternary Complex Formation (Co-Immunoprecipitation):
-
Objective: To confirm the PROTAC-mediated interaction between the target protein and the E3 ligase.[14][15][16][17]
-
Method: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex). Lyse the cells in a non-denaturing buffer.[14] Immunoprecipitate the E3 ligase (e.g., VHL for MZ1) using a specific antibody.[14] Perform Western blotting on the immunoprecipitated sample to detect the presence of the target protein.
-
-
Proteasome-Dependence Assay (Proteasome-Glo™):
-
Objective: To confirm that protein degradation is mediated by the proteasome.
-
Method: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Perform a Western blot for the target protein. Inhibition of degradation in the presence of the proteasome inhibitor confirms the involvement of the proteasome. Alternatively, use a Proteasome-Glo™ assay to measure proteasome activity in cell lysates.[3][4]
-
-
Selectivity Profiling (Proteomics):
-
Objective: To assess the selectivity of the degrader across the proteome.
-
Method: Treat cells with the PROTAC. Perform quantitative mass spectrometry-based proteomics to identify proteins that are downregulated. This will reveal any off-target degradation effects.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: this compound induces ferroptosis through non-selective covalent modification of cysteine residues.
Caption: Mechanism of targeted protein degradation by a PROTAC molecule.
Experimental Workflow
Caption: Workflow for the comparative evaluation of a ferroptosis inducer and a targeted protein degrader.
Conclusion
The evaluation of this compound-based compounds has revealed a fascinating pivot from an intended targeted protein degrader to a non-selective inducer of ferroptosis. This highlights the critical importance of thorough mechanistic validation in drug discovery. While the non-selective nature of this compound presents challenges for its therapeutic index due to potential off-target toxicities, the induction of ferroptosis itself is a promising anti-cancer strategy, particularly for tumors resistant to apoptosis.
In contrast, targeted protein degraders like MZ1 offer a highly specific and potent approach to eliminating key cancer drivers. The ability to achieve substantial degradation of a target protein at low nanomolar concentrations, as demonstrated by MZ1, underscores the potential of this modality to achieve a wide therapeutic window.
For researchers in drug development, the choice between these strategies depends on the specific therapeutic context. For well-validated targets with available binders, the rational design of PROTACs offers a clear path toward selective and potent therapies. Conversely, for cancers with inherent vulnerabilities to oxidative stress, the exploration of ferroptosis inducers, with a focus on improving their selectivity, may provide a powerful alternative. This guide provides the foundational knowledge and experimental frameworks to aid in the evaluation and advancement of both promising therapeutic avenues.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 7. Mechanisms and regulations of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Compound CCW16
The following document provides comprehensive, step-by-step guidance for the proper and safe disposal of compound CCW16. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound to fully understand its chemical properties, hazards, and specific handling requirements.
Personal Protective Equipment (PPE): A minimum of the following PPE must be worn when handling this compound waste:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.
-
Designated Waste Containers: All waste containing this compound, both liquid and solid, must be collected in a designated, clearly labeled hazardous waste container.
-
Labeling: The container must be marked with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its primary hazards (e.g., Flammable, Corrosive, Toxic).
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container. Do not mix with other, incompatible waste streams.
-
Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and empty vials in a designated solid hazardous waste container.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Decontamination of Laboratory Equipment
Reusable glassware and equipment that have been in contact with this compound must be thoroughly decontaminated.
-
Triple Rinse Protocol: A triple-rinse method using a suitable solvent (e.g., ethanol (B145695) or acetone) is recommended. The initial two rinses should be collected and disposed of as liquid hazardous waste.[1]
Biohazardous Waste Considerations
If this compound is used in experiments involving biological materials, the resulting waste may be classified as both chemically hazardous and biohazardous. In such cases:
-
Follow your institution's biosafety protocols for the decontamination of potentially infectious materials, which may include autoclaving.
-
Ensure that the chosen decontamination method does not react adversely with this compound.
-
The waste must be managed as both biohazardous and chemical waste, following the strictest applicable guidelines.
Final Disposal Procedures
Under no circumstances should this compound or its solutions be poured down the drain.
-
Institutional EHS: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Waste Manifest: Ensure that a hazardous waste manifest accompanies the shipment for off-site disposal, as required by regulations.[2]
Quantitative Data for this compound Waste Management
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.
| Parameter | Value | Unit | Regulation/Guideline Reference |
| Satellite Accumulation Area Limit | 55 | Gallons | 40 CFR § 262.15 |
| Acute Hazardous Waste Accumulation Limit | 1 | Quart | 40 CFR § 262.15 |
| Small Quantity Generator (SQG) Limit | < 6,000 | kg | 40 CFR § 262.16 |
| SQG Accumulation Time (Standard) | 180 | Days | 40 CFR § 262.16 |
| SQG Accumulation Time (>200 miles) | 270 | Days | 40 CFR § 262.16(d) |
| Large Quantity Generator (LQG) Accumulation Time | 90 | Days | 40 CFR § 262.17 |
Experimental Protocol: Neutralization of Acidic this compound Waste
This protocol outlines a general procedure for neutralizing acidic waste solutions of this compound before collection for final disposal. Note: This is a generalized protocol and must be adapted based on the specific concentration and properties of the this compound solution.
Materials:
-
Acidic this compound waste solution
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the container of acidic this compound waste in a fume hood on a stir plate.
-
Begin stirring the solution at a moderate speed.
-
Slowly add small portions of sodium bicarbonate to the solution. Be cautious as this may cause effervescence.
-
After each addition, allow the reaction to subside and then measure the pH of the solution using a pH strip or meter.
-
Continue adding the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, affix a "Hazardous Waste" label to the container with the full chemical name and note that it has been neutralized.
-
Store the container in a designated satellite accumulation area for pickup by EHS.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
